molecular formula C5H12N2O3 B087144 1,3-Bis(methoxymethyl)urea CAS No. 141-07-1

1,3-Bis(methoxymethyl)urea

Cat. No.: B087144
CAS No.: 141-07-1
M. Wt: 148.16 g/mol
InChI Key: XKALZGSIEJZJCZ-UHFFFAOYSA-N
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Description

1,3-Bis(methoxymethyl)urea is a urea derivative of significant interest in scientific research, particularly in the development of novel polymers and material surface treatments. In polymer science, urea compounds function as organocatalysts in ring-opening alternating copolymerization (ROAC) of epoxides and anhydrides, a key method for synthesizing biodegradable aliphatic polyesters . The Lewis acidity of the urea can influence both the activity and regioselectivity of these polymerization reactions, making compounds like 1,3-Bis(methoxymethyl)urea valuable tools for tailoring catalytic systems and polymer properties . A prominent application documented in patent literature is its use in impregnating compositions for the treatment of wood and wood-based materials . When applied to surfaces, it contributes to improving durability, dimensional stability, and surface hardness, offering researchers a compound for developing advanced wood protection and modification technologies . Its role in these areas highlights its utility in materials science for creating enhanced performance characteristics in both synthetic polymers and natural materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis(methoxymethyl)urea
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InChI

InChI=1S/C5H12N2O3/c1-9-3-6-5(8)7-4-10-2/h3-4H2,1-2H3,(H2,6,7,8)
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InChI Key

XKALZGSIEJZJCZ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COCNC(=O)NCOC
Source PubChem
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Molecular Formula

C5H12N2O3
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DSSTOX Substance ID

DTXSID5040126
Record name Dimethylolurea dimethyl ether
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Molecular Weight

148.16 g/mol
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CAS No.

141-07-1
Record name N,N′-Bis(methoxymethyl)urea
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Foundational & Exploratory

1,3-Bis(methoxymethyl)urea (CAS 141-07-1): Chemical Properties, Reactivity Mechanisms, and Applications in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Polymer Engineers Document Type: Technical Whitepaper & Laboratory Guide

Introduction and Structural Dynamics

1,3-Bis(methoxymethyl)urea (CAS 141-07-1), also known as N,N'-dimethoxymethylurea, is a bifunctional synthetic organic compound heavily utilized in resin chemistry, polymer crosslinking, and organocatalysis[1],[2]. Structurally, it is an etherified derivative of dimethylolurea. The substitution of terminal hydroxyl groups with methoxy groups fundamentally alters its reactivity profile. While its precursor, 1,3-bis(hydroxymethyl)urea, is prone to spontaneous and often uncontrolled self-condensation, the methoxymethyl groups in 1,3-bis(methoxymethyl)urea act as protective caps. This structural modification ensures the molecule remains stable under neutral or alkaline conditions, only unleashing its crosslinking potential when triggered by an acid catalyst[2].

Physicochemical Profiling

The compound's physical and chemical properties dictate its behavior in aqueous and organic matrices. Its low partition coefficient (LogP) and high topological polar surface area (TPSA) explain its excellent solubility in polar solvents like water and alcohols, which is a critical requirement for its use in aqueous polymer dispersions[1],[3].

Table 1: Quantitative Physicochemical Properties

PropertyValueCausality / Significance
Molecular Formula C₅H₁₂N₂O₃Defines the bifunctional etherified urea core[1].
Molecular Weight 148.16 g/mol Low molecular weight enables rapid diffusion into polymer matrices[3].
XLogP3-AA -0.7Negative value indicates high hydrophilicity and aqueous solubility[4].
Topological Polar Surface Area 59.6 ŲHigh TPSA facilitates strong interaction with polar substrates[3].
Hydrogen Bond Donors 2Crucial for intermediate stabilization during catalysis[3].
Hydrogen Bond Acceptors 3Allows solvation in protic solvents (water, methanol)[3].
Vapor Pressure 0.00293 mmHg (25°C)Low volatility ensures stability during high-temperature curing[3].

Synthetic Pathways and Manufacturing

The industrial and laboratory synthesis of 1,3-bis(methoxymethyl)urea is a highly controlled two-stage process. The causality behind this two-step approach is to prevent premature polymerization. First, urea is reacted with formaldehyde under alkaline conditions (methylolation) to form the intermediate 1,3-bis(hydroxymethyl)urea. Because this intermediate is unstable, the pH is subsequently lowered in the presence of excess methanol to drive an acid-catalyzed etherification, yielding the stable target compound[2].

SynthesisWorkflow Urea Urea (NH2-CO-NH2) Methylolation Alkaline Addition (Methylolation) Urea->Methylolation Formaldehyde Formaldehyde (CH2O) Formaldehyde->Methylolation Intermediate 1,3-Bis(hydroxymethyl)urea (Dimethylolurea) Methylolation->Intermediate Etherification Acid-Catalyzed Etherification Intermediate->Etherification Methanol Methanol (CH3OH) Methanol->Etherification Product 1,3-Bis(methoxymethyl)urea (Target Compound) Etherification->Product

Fig 1: Two-stage synthetic workflow for 1,3-Bis(methoxymethyl)urea from urea and formaldehyde.

Reactivity Profile and SN1 Crosslinking Mechanism

In polymer science, 1,3-bis(methoxymethyl)urea is deployed to create robust, three-dimensional thermosetting networks[2]. The reaction is strictly acid-catalyzed and proceeds via a Unimolecular Nucleophilic Substitution (SN1) pathway.

When exposed to an acid catalyst, the ether oxygen is protonated, turning the methoxy group into a highly favorable leaving group (methanol). The departure of methanol generates a carbocation that is uniquely resonance-stabilized by the lone pair of electrons on the adjacent urea nitrogen[2]. This stabilized electrophile is then highly susceptible to nucleophilic attack by hydroxyl or amine groups present on the target polymer backbone, forming a permanent covalent crosslink[2].

Interestingly, while highly reactive toward standard nucleophiles, 1,3-bis(methoxymethyl)urea exhibits selective inertness in specific environments; for example, it resists standard Phospha-Mannich condensation with tetrakis(hydroxymethyl)phosphonium chloride (THPC), highlighting its nuanced reactivity limits[5].

SN1Mechanism Start 1,3-Bis(methoxymethyl)urea Protonation 1. Protonation Ether oxygen protonated by acid Start->Protonation Cleavage 2. Cleavage Methanol leaving group departs Protonation->Cleavage Cation 3. Cation Formation Resonance-stabilized by N lone pair Cleavage->Cation Attack 4. Nucleophilic Attack Polymer OH/NH2 attacks cation Cation->Attack Deprotonation 5. Deprotonation Stable crosslink network formed Attack->Deprotonation

Fig 2: Acid-catalyzed SN1 transetherification mechanism for polymer crosslinking.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, where the analytical readout inherently confirms the success of the mechanistic step.

Protocol A: Acid-Catalyzed Crosslinking Density Assay (Gel Fraction)

Objective: Quantify the crosslinking efficiency of 1,3-bis(methoxymethyl)urea within a polyvinyl alcohol (PVA) matrix.

  • Matrix Preparation: Dissolve 10% w/v PVA in deionized water at 80°C. Cool to 25°C.

  • Crosslinker Integration: Add 5 wt% 1,3-bis(methoxymethyl)urea relative to the dry PVA mass. Stir for 30 minutes until optically clear.

  • Catalysis: Adjust the solution pH to 3.5 using 0.1 M p-toluenesulfonic acid (pTSA). Causality: The low pH is mandatory to initiate the protonation of the ether oxygen.

  • Curing: Cast the solution into a Teflon mold. Cure in a convection oven at 120°C for 2 hours. Causality: Heat drives the evaporation of the methanol byproduct, forcing the equilibrium toward irreversible network formation.

  • Soxhlet Extraction: Extract the cured film with boiling deionized water for 24 hours. Dry the remaining insoluble mass to a constant weight.

  • Self-Validation Mechanism: Unreacted PVA and monomer are highly water-soluble and will be completely extracted. The remaining insoluble mass (gel fraction) directly correlates to the density of covalent crosslinks. A gel fraction >95% validates that the SN1 mechanism successfully propagated throughout the matrix.

Protocol B: In Situ NMR Hydrolysis Kinetics

Objective: Monitor the cleavage of the methoxymethyl group to validate the formation of the resonance-stabilized intermediate[2].

  • Sample Preparation: Dissolve 15 mg of 1,3-bis(methoxymethyl)urea in 0.6 mL of Deuterium Oxide (D₂O).

  • Baseline Acquisition: Acquire a standard ¹H-NMR spectrum to identify the intact bound methoxy protons (typically ~3.30 ppm).

  • Acidification: Inject 10 µL of 1 M DCl directly into the NMR tube and invert to mix.

  • Kinetic Monitoring: Acquire spectra every 5 minutes at 40°C for a duration of 2 hours.

  • Self-Validation Mechanism: The acid catalyzes hydrolysis, mimicking the initial step of crosslinking. The self-validating metric is the stoichiometric decrease of the 3.30 ppm peak (bound methoxy) and the proportional emergence of a new peak at ~3.34 ppm (free methanol). An isosbestic point in the overlaid spectra confirms a direct conversion without stable, long-lived parasitic side products.

Safety, Toxicity, and Regulatory Handling

When handling 1,3-bis(methoxymethyl)urea, strict adherence to Global Harmonized System (GHS) protocols is required. The compound is classified as causing skin irritation (H315) and serious eye damage (H318)[4]. Hydrolysis of the compound releases formaldehyde and methanol, necessitating the use of fume hoods during high-temperature curing[2]. Despite these handling hazards, fully cured resins utilizing this compound are stable enough to be approved for use in food-contact surface coatings, provided they meet strict overall migration limits (e.g., < 10 mg/dm²)[6].

References

  • CymitQuimica.CAS 141-07-1: N,N′-Bis(methoxymethyl)urea.
  • Benchchem.1,3-Bis(methoxymethyl)urea | Research Chemical.
  • Guidechem.1,3-BIS(METHOXYMETHYL)UREA 141-07-1 wiki.
  • PubChem (NIH).1,3-Bis(methoxymethyl)urea | C5H12N2O3 | CID 8832.
  • Council of Europe.Surface coatings used in food contact applications.
  • ResearchGate.Phospha-Mannich reactions of PH3 and its analogs.

Sources

Engineering Urea-Formaldehyde Derivatives: A Comparative Analysis of Dimethylolurea and 1,3-Bis(methoxymethyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of polymer chemistry, textile engineering, and materials science, urea-formaldehyde (UF) derivatives serve as foundational building blocks for thermosetting resins and crosslinking agents. However, the precise control of their reactivity remains a critical challenge. This technical guide provides an in-depth comparative analysis of Dimethylolurea (DMU) and its etherified derivative, 1,3-Bis(methoxymethyl)urea (mDMU) . By examining their structural divergence, synthesis pathways, and mechanistic behaviors, this whitepaper equips researchers and application scientists with the causal logic required to optimize crosslinking workflows, improve shelf-life stability, and mitigate formaldehyde emissions.

Structural Foundations and Chemical Divergence

The fundamental difference between DMU and mDMU lies in their terminal functional groups, which dictate their thermodynamic stability and reactivity profiles.

Dimethylolurea (DMU) , chemically known as 1,3-Bis(hydroxymethyl)urea, is a bifunctional monomer featuring two highly reactive hydroxymethyl (-CH₂OH) groups[1]. While this makes DMU an excellent direct intermediate for rapid UF resin polymerization, its hydroxyl groups are highly susceptible to spontaneous self-condensation via methylene and ether bridge formation, even at ambient temperatures[2]. This inherent instability leads to poor "bath stability" in industrial applications and elevated levels of free formaldehyde due to reversible hydrolysis[3].

1,3-Bis(methoxymethyl)urea (mDMU) is the etherified counterpart of DMU. By reacting the hydroxymethyl groups with methanol, the terminal ends are converted into methoxymethyl (-CH₂OCH₃) groups[4]. This etherification acts as a chemical protecting group strategy. The methoxy groups are significantly poorer leaving groups under neutral or alkaline conditions compared to hydroxyl groups, granting mDMU exceptional latency and shelf stability[5]. It functions as a controlled, latent crosslinker that only activates under specific catalytic conditions.

Synthesis_Pathway Urea Urea + Formaldehyde (Aqueous) DMU Dimethylolurea (DMU) 1,3-Bis(hydroxymethyl)urea Urea->DMU pH 7.5-8.5 Methylolation mDMU mDMU 1,3-Bis(methoxymethyl)urea DMU->mDMU Methanol + H+ Etherification

Synthesis workflow transitioning from Urea to DMU and mDMU.

Physicochemical Properties & Stability Profiles

To select the appropriate derivative for a specific application, scientists must evaluate their physicochemical properties. The table below summarizes the quantitative and qualitative data distinguishing the two compounds.

ParameterDimethylolurea (DMU)1,3-Bis(methoxymethyl)urea (mDMU)
CAS Number 140-95-4[2]141-07-1[4]
Molecular Weight 120.11 g/mol [6]148.16 g/mol [7]
Functional Groups Hydroxymethyl (-CH₂OH)Methoxymethyl (-CH₂OCH₃)
Physical Appearance White crystalline powder[8]Powder or concentrated aqueous paste[3]
Melting Point ~125 °C (Decomposes)[8]N/A (Often amorphous/paste)
Water Solubility 150 g/L[8]Soluble in polar solvents[4]
Reactivity Profile Highly reactive, self-condensing[2]Latent, requires acid activation[5]
Bath Stability Poor (prone to rapid hydrolysis)[3]Excellent (ether-protected)[3]
Free Formaldehyde High[3]Low (Compliant with EN ISO 14184)[3]

Mechanistic Pathways in Polymer Crosslinking

The choice between DMU and mDMU fundamentally alters the crosslinking mechanism.

When utilizing DMU , the crosslinking is driven by the direct condensation of hydroxymethyl groups, releasing water as a byproduct. Because this reaction has a low activation energy, DMU-based systems (such as Kaurit S) cure rapidly at relatively low temperatures but suffer from limited working time[3].

Conversely, mDMU undergoes a transetherification reaction. This mechanism is strictly dependent on the presence of an acid catalyst (e.g., Magnesium Chloride or Zinc Nitrate) and elevated thermal energy (curing)[5][9].

  • Protonation: The acid catalyst donates a proton to the ether oxygen of mDMU.

  • Carbocation Formation: The protonated ether eliminates a molecule of methanol (CH₃OH), generating a highly reactive, resonance-stabilized carbocation on the methylene group[5].

  • Nucleophilic Attack: This carbocation is rapidly attacked by nucleophiles on the substrate (e.g., the hydroxyl groups of cellulose in wood or textiles), forming a robust, permanent covalent crosslink[5].

Crosslinking_Mechanism mDMU mDMU (Latent Crosslinker) Protonation Protonated Ether Intermediate mDMU->Protonation Acid Catalyst (H+) & Heat Carbocation Resonance-Stabilized Carbocation Protonation->Carbocation - Methanol (CH3OH) Network Crosslinked Polymer Network Carbocation->Network Nucleophilic Attack by Substrate

Acid-catalyzed crosslinking mechanism of mDMU via carbocation formation.

Application Landscape: Textiles, Polymers, and Wood Treatment

The distinct stability profiles of these compounds dictate their industrial utility:

  • Textile Finishing: DMU (e.g., Kaurit S) is historically used for stiffening finishes but struggles with high formaldehyde release[3]. mDMU (e.g., Kaurit W) is preferred for modern "easy-care" and stiffening finishes (like the polyamide petticoat effect) because its etherified nature provides excellent bath stability and significantly lower formaldehyde emissions on the finished fabric[3].

  • Wood Modification: mDMU is utilized in advanced impregnating compositions for wood treatment. By penetrating the wood matrix and crosslinking under heat and vacuum, it drastically improves the dimensional stability, durability, and surface hardness of the cellulosic fibers[5][9].

  • Polymer Catalysis: In advanced research, mDMU is gaining traction as a hydrogen-bonding organocatalyst in the ring-opening alternating copolymerization (ROAC) of epoxides and anhydrides, allowing scientists to tailor the regioselectivity of biodegradable aliphatic polyesters[5].

Application_Logic DMU Dimethylolurea (DMU) FastCure Fast-Curing Adhesives DMU->FastCure HighHCHO Standard Textile Resins DMU->HighHCHO mDMU mDMU Wood Wood Dimensional Stability mDMU->Wood LowHCHO Low-Formaldehyde Textiles mDMU->LowHCHO

Industrial application divergence based on chemical stability and reactivity.

Self-Validating Experimental Protocol: Synthesis and Etherification Workflow

To ensure scientific integrity, the synthesis of mDMU from urea must be treated as a self-validating system. The following protocol integrates In-Process Quality Control (IPQC) to prevent runaway polymerization and verify structural conversion[1][5].

Phase 1: Alkaline Methylolation (DMU Synthesis)
  • Reaction Setup: Charge a jacketed reactor with 37% aqueous formaldehyde (2.05 molar equivalents relative to urea)[1].

  • pH Modulation: Adjust the pH to 7.5–8.0 using 10% NaOH.

    • Causality: An alkaline environment ensures formaldehyde acts as an electrophile attacking the nucleophilic urea nitrogen, while strictly preventing the acid-catalyzed condensation of the resulting hydroxymethyl groups into methylene bridges[1][2].

  • Urea Addition: Introduce urea slowly, maintaining the temperature below 40°C to manage the exothermic addition[10].

  • Validation (IPQC 1): Draw a sample after 60 minutes. Analyze via

    
    C-NMR. The reaction is validated when the free formaldehyde peak (~82 ppm) is minimized, and the hydroxymethyl carbon peaks (~65 ppm) are dominant[11].
    
Phase 2: Acid-Catalyzed Etherification (mDMU Synthesis)
  • Solvent Addition: Add a massive molar excess of anhydrous methanol to the DMU intermediate[5].

  • Acidification: Lower the pH to 4.0–4.5 using a precise dosing of phosphoric acid.

    • Causality: The acid protonates the hydroxyl groups of DMU, turning them into excellent leaving groups (water). The excess methanol drives the equilibrium toward the etherified product via nucleophilic substitution[5].

  • Thermal Control: Heat the mixture to 60°C and hold for 2 hours.

  • Validation (IPQC 2): Monitor the reaction using FTIR spectroscopy. The broad -OH stretching band (3300 cm⁻¹) will attenuate, replaced by a sharp, distinct C-O-C ether stretch (1080 cm⁻¹).

  • Quenching: Neutralize the reaction mixture back to pH 7.5 using triethanolamine to halt the acid-catalyzed reaction, permanently locking the mDMU in its stable, latent state[10].

References

  • 1,3-Bis(methoxymethyl)urea | C5H12N2O3 | CID 8832 - PubChem Source: nih.gov URL: 7

  • 1,3-Bis(methoxymethyl)urea | Research Chemical - Benchchem Source: benchchem.com URL: 5

  • An In-depth Technical Guide to the Chemical Properties of 1,3-Bis(hydroxymethyl)urea Source: benchchem.com URL: 1

  • The Pivotal Role of Dimethylolurea in Amino Resin Synthesis: A Technical Guide Source: benchchem.com URL: 2

  • Cas 140-95-4, Dimethylolurea - LookChem Source: lookchem.com URL: 8

  • Dimethylolurea | 140-95-4 - ChemicalBook Source: chemicalbook.com URL: 10

  • BASF products for resin finishing - PDF4PRO Source: pdf4pro.com URL: 3

  • Investigation of the reaction of 1,3-dimethylurea with formaldehyde by quantitative on-line NMR spectroscopy Source: researchgate.net URL: 11

  • DE10246401A1 - Process for improving the durability, dimensional stability and surface hardness of a wooden body Source: google.com/patents URL: 9

Sources

solubility of 1,3-Bis(methoxymethyl)urea in water vs organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 1,3-Bis(methoxymethyl)urea in Water vs. Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,3-Bis(methoxymethyl)urea, a key intermediate in the production of amino resins and a valuable crosslinking agent. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes foundational chemical principles, data from analogous compounds like urea, and established experimental methodologies to offer a robust framework for researchers, scientists, and drug development professionals. We will explore the molecular determinants of its solubility in aqueous and organic media, provide detailed protocols for its empirical determination, and present a comparative analysis to guide solvent selection for its various applications, from synthesis to formulation.

Introduction: The Molecular Profile of 1,3-Bis(methoxymethyl)urea

1,3-Bis(methoxymethyl)urea (CAS No. 141-07-1) is a derivative of urea featuring methoxymethyl groups appended to each nitrogen atom.[1] This structural modification from its parent compound, urea, significantly influences its physicochemical properties, including its solubility. The presence of ether linkages and the retention of hydrogen bond-donating amide protons create a molecule with a nuanced balance of hydrophilic and lipophilic character. Understanding its solubility is paramount for optimizing its use in polymerization reactions, as a crosslinking agent, and in the formulation of coatings and adhesives.[2]

Table 1: Physicochemical Properties of 1,3-Bis(methoxymethyl)urea

PropertyValueSource(s)
CAS Number 141-07-1[1]
Molecular Formula C₅H₁₂N₂O₃[3]
Molecular Weight 148.16 g/mol [1]
Appearance White crystalline solid/powder[2]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 3[3]
Predicted XLogP3-AA -0.7[1]

The negative predicted octanol-water partition coefficient (XLogP3-AA) suggests a preference for hydrophilic environments, a critical starting point for our solubility analysis.[1]

Aqueous Solubility: A Deep Dive into Hydrophilic Interactions

Qualitative assessments consistently describe 1,3-Bis(methoxymethyl)urea as soluble in water.[2] This is attributed to its molecular structure, which facilitates strong intermolecular interactions with water molecules.

Mechanism of Aqueous Dissolution

The dissolution of 1,3-Bis(methoxymethyl)urea in water is an enthalpically and entropically driven process governed by the principle of "like dissolves like." The key molecular interactions are:

  • Hydrogen Bonding: The two N-H protons on the urea backbone are potent hydrogen bond donors. The carbonyl oxygen, the two ether oxygens, and the nitrogen atoms can all act as hydrogen bond acceptors. This allows the molecule to integrate seamlessly into the hydrogen-bonding network of water.

  • Polarity: The carbonyl group and the N-C-O linkages impart significant polarity to the molecule, which is readily solvated by the highly polar water molecules.

G cluster_water Aqueous Environment H2O_1 H₂O H2O_2 H₂O H2O_3 H₂O H2O_4 H₂O BMMU 1,3-Bis(methoxymethyl)urea (C₅H₁₂N₂O₃) H2O_4->BMMU H-Bond (O-H···N) BMMU->H2O_1 H-Bond (N-H···O) BMMU->H2O_2 H-Bond (C=O···H) BMMU->H2O_3 H-Bond (O-ether···H)

Caption: Molecular interactions driving the aqueous solubility of 1,3-Bis(methoxymethyl)urea.

Solubility in Organic Solvents: A Spectrum of Polarity

The solubility of 1,3-Bis(methoxymethyl)urea in organic solvents is dictated by the polarity, hydrogen bonding capability, and steric profile of the solvent.

Polar Protic Solvents

In polar protic solvents such as methanol and ethanol , 1,3-Bis(methoxymethyl)urea is expected to exhibit good solubility.[2] These solvents can engage in hydrogen bonding both as donors (from the hydroxyl group) and acceptors (the hydroxyl oxygen), effectively solvating the urea derivative. For context, the solubility of urea in methanol at 20°C is approximately 159.3 g/L.[5] Given the increased organic character from the methoxymethyl groups, the solubility of 1,3-Bis(methoxymethyl)urea in these lower alcohols may be even greater than that of urea.

Polar Aprotic Solvents

Solvents like acetone , acetonitrile , and dimethylformamide (DMF) are polar but lack hydrogen bond-donating capabilities. While they can act as hydrogen bond acceptors for the N-H protons of 1,3-Bis(methoxymethyl)urea, the overall solvation will be less effective than in protic solvents. Solubility in these solvents is expected to be moderate. For comparison, urea's solubility in acetonitrile is low, around 4 g/L, due to the lack of strong hydrogen bond donors in the solvent.[5]

Nonpolar Solvents

In nonpolar solvents such as hexane , toluene , and chloroform , the solubility of 1,3-Bis(methoxymethyl)urea is anticipated to be very low to negligible. The significant polarity and hydrogen bonding potential of the urea derivative are incompatible with the nonpolar nature of these solvents, leading to poor solvation. Urea, for instance, is practically insoluble in chloroform.[5]

Table 2: Predicted Solubility of 1,3-Bis(methoxymethyl)urea in Common Solvents

SolventSolvent TypePredicted SolubilityRationale
Water Polar ProticHighStrong hydrogen bonding and polarity match.
Methanol Polar ProticHighGood hydrogen bonding and polarity.
Ethanol Polar ProticHighGood hydrogen bonding and polarity.
Acetone Polar AproticModeratePolarity match, but limited H-bonding.
Acetonitrile Polar AproticLow to ModeratePolarity with weak H-bond acceptance.
Toluene NonpolarVery LowMismatch in polarity and H-bonding.
Hexane NonpolarNegligibleSignificant mismatch in polarity.

Experimental Determination of Solubility: Protocols and Best Practices

To overcome the absence of published quantitative data, the following experimental protocols are recommended for determining the thermodynamic solubility of 1,3-Bis(methoxymethyl)urea.

The Shake-Flask Method (Thermodynamic Solubility)

This method is the gold standard for determining the equilibrium solubility of a compound.

Protocol:

  • Preparation: Add an excess amount of solid 1,3-Bis(methoxymethyl)urea to a known volume of the selected solvent (e.g., water, ethanol) in a sealed, screw-cap vial. The presence of undissolved solid is crucial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Cease agitation and allow the suspension to settle. Separate the saturated supernatant from the excess solid by centrifugation at high speed, followed by careful aspiration of the clear liquid.

  • Quantification: Accurately dilute a known volume of the supernatant with a suitable solvent. Quantify the concentration of dissolved 1,3-Bis(methoxymethyl)urea using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated Refractive Index (RI) detector.

  • Calculation: Determine the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

G Start Start: Excess Solid in Solvent Equilibration 1. Equilibration (Shake-Flask, 24-48h at constant T) Start->Equilibration Agitation Separation 2. Phase Separation (Centrifugation) Equilibration->Separation Equilibrium Reached Aspiration 3. Collect Supernatant Separation->Aspiration Quantification 4. Quantification (e.g., HPLC) Aspiration->Quantification Dilution End End: Thermodynamic Solubility Value Quantification->End

Caption: Workflow for the Shake-Flask method to determine thermodynamic solubility.

Conclusion and Future Directions

1,3-Bis(methoxymethyl)urea is a polar molecule with significant hydrogen bonding capabilities, rendering it highly soluble in water and other polar protic solvents, with decreasing solubility in less polar and nonpolar organic solvents. While this guide provides a robust theoretical framework for understanding and predicting its solubility, the lack of empirical quantitative data in the public domain underscores the need for experimental validation. The protocols detailed herein offer a clear pathway for researchers to generate this critical data, which will undoubtedly facilitate the expanded application of this versatile compound in materials science and chemical synthesis.

References

  • PubChem. (n.d.). 1,3-Bis(methoxymethyl)urea. National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

  • Urea Solubility In Organic Solvents Revealing. (2025, August 21). jinjiang-melamine.com. Retrieved March 4, 2026, from [Link]

  • Silva, A. P., Carvalho, N. L. D., & Malagoni, R. A. (2017). Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K. Revista Ion, 29(2), 123-131. Retrieved from [Link]

Sources

role of 1,3-Bis(methoxymethyl)urea as a crosslinking agent

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Role of 1,3-Bis(methoxymethyl)urea as a Crosslinking Agent

Authored by: A Senior Application Scientist

Introduction

In the realm of polymer and materials science, crosslinking agents are indispensable for transforming linear polymers into three-dimensional networks, thereby enhancing their mechanical properties, durability, and functional performance. Among these, 1,3-Bis(methoxymethyl)urea stands out as a highly effective and versatile crosslinker. It is a urea derivative of significant interest, particularly in applications where reduced formaldehyde release is a critical requirement.[1] This guide provides a comprehensive technical overview of 1,3-Bis(methoxymethyl)urea, delving into its chemical principles, mechanism of action, and practical applications, with a primary focus on its role in the textile industry for imparting durable press properties to cellulosic fabrics.

This document is designed for researchers, materials scientists, and formulation chemists seeking to understand the fundamental and applied aspects of this crosslinking technology. We will move beyond simple procedural descriptions to explore the causal relationships between molecular structure, reaction conditions, and final material performance, providing a robust framework for both academic research and industrial application.

Core Chemistry and Synthesis

1,3-Bis(methoxymethyl)urea, also known as N,N'-bis(methoxymethyl)urea or dimethylolurea dimethyl ether, is an organic compound with the chemical formula C₅H₁₂N₂O₃.[2] It belongs to the class of N-methylol compounds, but with a critical modification: the reactive hydroxyl groups are etherified with methanol. This structural feature is key to its stability and low formaldehyde release profile.

Table 1: Chemical and Physical Properties of 1,3-Bis(methoxymethyl)urea

PropertyValueSource(s)
IUPAC Name 1,3-bis(methoxymethyl)urea[1][2]
CAS Number 141-07-1[1][3]
Molecular Formula C₅H₁₂N₂O₃[2][3]
Molecular Weight 148.16 g/mol [1][2]
Appearance White powder or solid[4]
Synonyms N,N'-Bis(methoxymethyl)urea, Dimethylolurea dimethyl ether[2]

The synthesis is typically a well-established two-step process.[1] First, urea reacts with two equivalents of formaldehyde under basic conditions in an aqueous solution. This reaction, known as methylolation or hydroxymethylation, forms 1,3-Bis(hydroxymethyl)urea (dimethylolurea).[1][5][6] In the second step, this intermediate is etherified with methanol in the presence of an acid catalyst. This etherification step is crucial as it "caps" the reactive methylol groups, rendering the molecule more stable and reducing its equilibrium with free formaldehyde in solution compared to traditional agents like Dimethylol Dihydroxyethyleneurea (DMDHEU).[1][7]

The Mechanism of Crosslinking

The efficacy of 1,3-Bis(methoxymethyl)urea as a crosslinker lies in its ability to form stable covalent bonds with substrates containing active hydrogen atoms, most notably the hydroxyl groups of cellulose. This reaction is a form of transetherification, which requires acid catalysis and thermal energy (curing).[1]

The process can be broken down into the following key mechanistic steps:

  • Protonation: An acid catalyst (e.g., MgCl₂, organic acids) donates a proton to one of the ether oxygen atoms of the crosslinking agent.[1]

  • Carbocation Formation: The protonated ether becomes unstable, leading to the elimination of a methanol molecule. This results in the formation of a resonance-stabilized carbocation on the methylene group adjacent to the urea nitrogen.[1]

  • Nucleophilic Attack: A hydroxyl group from a cellulose polymer chain acts as a nucleophile, attacking the electron-deficient carbocation.[1]

  • Ether Linkage Formation: This attack forms a stable covalent ether bond (C-O-C) between the crosslinker and the cellulose chain, regenerating the proton catalyst.[1]

Since the 1,3-Bis(methoxymethyl)urea molecule has two such reactive sites, this process can occur at both ends, allowing it to act as a bridge between two separate cellulose chains. This creates a durable, three-dimensional network within the amorphous regions of the cotton fibers, restricting molecular movement and thus imparting enhanced wrinkle resistance and dimensional stability.[1]

Crosslinking_Mechanism A 1,3-Bis(methoxymethyl)urea (R-NH-CH₂-O-CH₃) P Protonated Intermediate (R-NH-CH₂-O⁺H-CH₃) A->P H H⁺ (from Catalyst) P1 Protonated Intermediate C Resonance-Stabilized Carbocation (R-NH-CH₂⁺) P1->C MeOH Methanol (CH₃OH) C1 Carbocation Crosslink Crosslinked Cellulose (Cellulose-O-CH₂-NH-R) C1->Crosslink Cell Cellulose-OH Cell->Crosslink Nucleophilic Attack H_regen H⁺ Crosslink->H_regen Regenerates Catalyst

Caption: Acid-catalyzed crosslinking mechanism of cellulose.

Industrial Applications

While applicable to various polymers, the primary industrial use of 1,3-Bis(methoxymethyl)urea is in the textile industry for the finishing of fabrics made from cellulosic fibers (cotton, linen, rayon) and their blends.

  • Durable Press Finishing: This is the most significant application. The crosslinking network it creates provides fabrics with "easy-care" properties, such as high wrinkle recovery, dimensional stability, and resistance to shrinkage during laundering.[1][8] These finishes are essential for products like dress shirts, trousers, and bed linens.

  • Wood Modification: The compound is also used in impregnating compositions for wood and wood-based materials.[1] Similar to its reaction with cellulose, it can crosslink with the hydroxyl groups in wood polymers, improving durability, surface hardness, and resistance to swelling from moisture.[9][10]

  • Binder Systems: It can be incorporated into binder formulations for non-woven materials, where it enhances the strength and integrity of the fiber matrix upon curing.[11]

Experimental Protocol: Application in Textile Finishing

This section provides a self-validating, step-by-step methodology for applying 1,3-Bis(methoxymethyl)urea to achieve a wrinkle-resistant finish on 100% cotton fabric.

Objective: To impart durable press properties to cotton fabric using a pad-dry-cure method.

Materials & Equipment:

  • Scoured and bleached 100% cotton plain weave fabric

  • 1,3-Bis(methoxymethyl)urea (as a ~50% aqueous solution)

  • Magnesium chloride hexahydrate (MgCl₂·6H₂O) as a catalyst

  • Non-ionic wetting agent

  • Polyethylene softener emulsion

  • Laboratory padding mangle

  • Forced-air drying oven or stenter

  • Curing oven

Procedure:

  • Padding Bath Formulation: Prepare the finishing bath based on the weight of the solution. For a 1000g bath:

    • 1,3-Bis(methoxymethyl)urea (50% soln.): 80 g (Provides 4% active solids on bath)

    • Magnesium Chloride (MgCl₂·6H₂O): 15 g (Catalyst)

    • Wetting Agent: 2 g (Ensures uniform fabric wetting)

    • Softener Emulsion: 20 g (Mitigates strength loss and improves hand feel)

    • Water: 883 g

    • Causality Note: The ratio of crosslinker to catalyst is critical. Insufficient catalyst leads to incomplete curing, while excess can cause premature reaction or fabric degradation. The softener is included because the crosslinking process can make the fabric stiff and reduce its tear strength.[12]

  • Padding Application:

    • Set the nip pressure on the padding mangle to achieve a target wet pick-up (WPU) of 75-85%. WPU is the weight of the solution picked up by the fabric, expressed as a percentage of the dry fabric weight.

    • Pass a swatch of dry, pre-weighed fabric through the finishing bath and then through the nips of the mangle.

    • Immediately weigh the wet fabric to confirm the WPU is within the target range. Adjust nip pressure if necessary.

    • Causality Note: Consistent and uniform wet pick-up is paramount for ensuring even application of the finishing chemicals and avoiding patchy or skewed results.

  • Drying:

    • Immediately after padding, dry the fabric in a forced-air oven or stenter at 100-120°C for 2-3 minutes.

    • The goal is to remove the water without initiating significant crosslinking.

    • Causality Note: Over-drying or drying at too high a temperature can cause premature surface curing, preventing the crosslinker from properly penetrating the fiber core.

  • Curing:

    • Transfer the dried fabric to a curing oven set at 150-160°C for 3-5 minutes.

    • This is the critical step where the acid-catalyzed crosslinking reaction occurs, forming the polymer network within the cotton fibers.

    • Causality Note: The combination of time and temperature determines the degree of crosslinking.[13] Under-curing results in poor wrinkle recovery and durability, while over-curing can lead to excessive strength loss and yellowing of the fabric.

  • Post-Treatment:

    • After curing, it is advisable to perform a light wash (after-wash) with a mild alkali and detergent to remove any unreacted chemicals, catalyst residues, and byproducts.

    • Rinse thoroughly and dry.

Experimental_Workflow start Start: Dry Cotton Fabric formulation 1. Prepare Padding Bath (Crosslinker, Catalyst, Softener) start->formulation padding 2. Pad Fabric (Target Wet Pick-Up: 80%) formulation->padding drying 3. Dry Fabric (110°C for 2 min) padding->drying curing 4. Cure Fabric (160°C for 3 min) drying->curing washing 5. After-Wash & Dry curing->washing end End: Finished Fabric washing->end

Caption: Workflow for wrinkle-resistant textile finishing.

Performance Evaluation

To validate the efficacy of the treatment, several standardized tests are conducted. The results are typically compared against an untreated control fabric.

Table 2: Typical Performance of Cotton Fabric Treated with 1,3-Bis(methoxymethyl)urea

PropertyTest MethodUntreated ControlTreated FabricRationale
Wrinkle Recovery Angle (°) AATCC 66~140-160>250Measures the ability to recover from creases; higher is better.[7]
Tear Strength (% Retained) ASTM D1424100%50-70%Crosslinking reduces fiber mobility, leading to strength loss.[12]
Tensile Strength (% Retained) ASTM D5034100%60-80%Indicates the load-bearing capacity of the fabric.[12]
Formaldehyde Release (ppm) AATCC 112< 20< 75Quantifies free formaldehyde; crucial for safety and regulatory compliance (e.g., Oeko-Tex).[8]
Nitrogen Content (%) Kjeldahl Method00.5 - 1.5The presence of nitrogen confirms the fixation of the urea-based crosslinker on the fabric.[13][14]

Advantages and Scientific Considerations

The primary advantage of 1,3-Bis(methoxymethyl)urea over older N-methylol agents like DMDHEU is its significantly lower potential for formaldehyde release.[8] The ether linkages are more stable to hydrolysis than the N-hydroxymethyl groups of traditional agents.[1] This allows formulators to meet stringent regulatory standards, such as Oeko-Tex Standard 100, which limits formaldehyde content in textiles.[8]

However, there are important considerations:

  • Strength Loss: As with all cellulosic crosslinking, a reduction in mechanical strength (tear and tensile) is an unavoidable trade-off for improved wrinkle recovery.[12][15] This occurs because the rigid crosslinks reduce the ability of individual fibers and yarns to shift and share applied loads.

  • Catalyst Selection: The choice and concentration of the acid catalyst are critical. Lewis acids like magnesium chloride are effective, but they can also promote the hydrolysis of cellulose at high curing temperatures, contributing to strength loss.

  • Safety: While a low-formaldehyde system, 1,3-Bis(methoxymethyl)urea is still a chemical that requires careful handling. It can cause skin and serious eye irritation.[2][3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be used.[3]

Conclusion

1,3-Bis(methoxymethyl)urea is a cornerstone of modern, low-formaldehyde textile finishing. Its intelligent chemical design—capping the reactive methylol groups via etherification—provides a stable, effective molecule for creating durable crosslinked networks in cellulosic and other hydroxyl-containing polymers. By understanding the underlying reaction mechanism and carefully controlling application parameters such as catalyst concentration, temperature, and time, researchers and industry professionals can leverage this technology to create high-performance materials that meet both functional demands and stringent safety standards. The continued study of such systems paves the way for even more advanced, sustainable crosslinking technologies in materials science.

References

  • Rohm and Haas Company. (1992). Low-formaldehyde self-crosslinking polymer latex composition. Google Patents.
  • Rudolf Group. (n.d.). Resin finishing agents, catalysts. Retrieved from [Link]

  • Dr. Petry. (n.d.). Formaldehyde-free Finishing of Garments for Crease and Crash Effects. Retrieved from [Link]

  • Nasar, A., & Farooq, A. (2016). Investigation of Low Formaldehyde Easy-Care Textile Finishes on Dyed Cotton Fabric. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Bis(methoxymethyl)urea | C5H12N2O3 | CID 8832. PubChem. Retrieved from [Link]

  • HENAN NEW BLUE CHEMICAL CO.,LTD. (n.d.). 1,3-bis(methoxymethyl)-ure. Retrieved from [Link]

  • Wang, Y., et al. (2021). New Method to Evaluate the Crosslinking Degree of Resin Finishing Agent with Cellulose Using Kjeldahl Method and Arrhenius Formula. MDPI. Retrieved from [Link]

  • Zhang, Y., et al. (2013). The mechanical strength change of wood modified with DMDHEU. BioResources. Retrieved from [Link]

  • Wang, Y., et al. (2021). New Method to Evaluate the Crosslinking Degree of Resin Finishing Agent with Cellulose Using Kjeldahl Method and Arrhenius Formula. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2021). New Method to Evaluate the Crosslinking Degree of Resin Finishing Agent with Cellulose Using Kjeldahl Method and Arrhenius Formula. R Discovery. Retrieved from [Link]

  • Lopes, C., et al. (2020). Simple One Pot Preparation of Chemical Hydrogels from Cellulose Dissolved in Cold LiOH/Urea. PMC. Retrieved from [Link]

  • Jordi Labs. (n.d.). Crosslink Density Determination Analytical Techniques. Retrieved from [Link]

  • Krause, A., & Militz, H. (2004). Wood Protection with Dimethyloldihydroxy-Ethyleneurea and Its Derivatives. ResearchGate. Retrieved from [Link]

  • Mondal, M. I. H., & Khan, M. M. R. (2014). Comparative Study on Crease Recovery Finishing of Silk Fabric with Citric Acid and Dimethylol Dihydroxy Ethylene Urea (DMDHEU) as Finishing Agent. Scientific & Academic Publishing. Retrieved from [Link]

  • de Jong, J. I., & de Jonge, J. (1952). The reaction of urea with formaldehyde. ResearchGate. Retrieved from [Link]

  • van der Zwaag, D., et al. (2018). Robust scalable synthesis of a bis-urea derivative forming thixotropic and cytocompatible supramolecular hydrogels. Chemical Communications. Retrieved from [Link]

  • Springer, K. S. (1987). Synthesis, characterization, and evaluation of methylated derivatives of DMDHEU (durable press). Purdue e-Pubs. Retrieved from [Link]

  • Ayodele, A., et al. (2020). Concise Chemistry of Urea Formaldehyde Resins and Formaldehyde Emission. Insights in Organic & Inorganic Chemistry. Retrieved from [Link]

  • Abdul Khalil, H. P. S., et al. (2021). The effect of DMDHEU modification on physical and biological properties of parallel strand lumbers. ResearchGate. Retrieved from [Link]

  • PubChemLite. (n.d.). 1,3-bis(methoxymethyl)urea (C5H12N2O3). Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. Synthesis of N-(methoxy)urea and 1-methoxyDHPMs. Retrieved from [Link]

  • Waly, A., et al. (2017). Functionalization and cross-linking of carboxymethyl cellulose in aqueous media. Cellulose. Retrieved from [Link]

  • de Jong, J. I., & de Jonge, J. (1952). THE REACTION BETWEEN UREA AND FORMALDEHYDE IN CONCENTRATED SOLUTIONS. CIA. Retrieved from [Link]

  • Prokopov, N. I., et al. (2022). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. PMC. Retrieved from [Link]

  • Apriani, E., et al. (2023). Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review. PMC. Retrieved from [Link]

  • Lu, A., et al. (2013). Gelation behavior of cellulose in NaOH/urea aqueous system via cross-linking. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Dissolution of cellulose derivatives in NaOH/urea aqueous solvent and optimisation of a cationic cellulose/carboxymethyl cellulose hydrogel using response surface methodology. Retrieved from [Link]

  • Google Patents. (2015). Cellulose chemical crosslinking based gelatin film and preparation method thereof.
  • Liu, X. (2022). Fabrication and characterization of chemical crosslinked cellulose fiber by dissolving cellulose in alkali urea aqueous solvent. SciSpace. Retrieved from [Link]

  • American Chemical Society. (2019). Determination of the Crosslinking Density of a Silicone Elastomer. Retrieved from [Link]

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Methodological & Application

using 1,3-Bis(methoxymethyl)urea for durable press finishing of cotton

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1,3-Bis(methoxymethyl)urea (DMMU) for Durable Press Finishing of Cotton

Target Audience: Materials Scientists, Polymer Chemists, and Textile Engineering Researchers.

Introduction & Mechanistic Rationale

Durable press (DP) finishing is a critical chemical modification process used to impart wrinkle resistance and dimensional stability to cellulosic matrices, primarily cotton. Historically, dimethylolurea (DMU) was widely utilized as a cross-linking agent; however, DMU is inherently flawed due to its short shelf life, tendency for premature polymerization, and high formaldehyde release[1].

1,3-Bis(methoxymethyl)urea (DMMU) was developed to address these critical limitations. By etherifying the reactive methylol groups with methanol, DMMU achieves superior storage stability in aqueous solutions while maintaining high cross-linking efficiency during thermal curing[2].

Mechanism of Transetherification The cross-linking of cellulose by DMMU operates via an acid-catalyzed transetherification pathway. The mechanistic causality is as follows:

  • Protonation: A Lewis acid catalyst protonates the ether oxygen of the methoxymethyl group on DMMU.

  • Elimination: Methanol is eliminated as a leaving group, generating a highly reactive, resonance-stabilized iminium/carbocation intermediate.

  • Nucleophilic Attack: The primary and secondary hydroxyl groups of the cellulose polymer chains act as nucleophiles, attacking the carbocation to form robust, covalent ether cross-links[2].

These cross-links restrict the inter-chain slippage of cellulose polymers under mechanical stress, thereby imparting structural "memory" to the fabric and ensuring wrinkle recovery.

Mechanism A 1,3-Bis(methoxymethyl)urea (DMMU) B Protonation of Ether Oxygen (Acid Catalyst, Heat) A->B C Elimination of Methanol Resonance-Stabilized Cation B->C D Nucleophilic Attack by Cellulose Hydroxyls C->D E Cross-linked Cellulose Network (Wrinkle-Resistant Cotton) D->E

Mechanism of acid-catalyzed transetherification of cellulose by DMMU.

Reagent Formulation & Causality

A successful DP finish requires a thermodynamically stable yet highly reactive impregnation bath. The causality behind each reagent selection is detailed below:

  • Cross-linking Agent: DMMU (60–80 g/L). Provides the structural bridges between cellulose chains.

  • Acid Catalyst: Magnesium chloride hexahydrate (

    
    ) (12–18 g/L). Causality: A latent Lewis acid is strictly preferred over strong mineral acids. It remains inactive at room temperature (preserving bath stability) but dissociates at curing temperatures (>150°C) to provide the protons necessary to drive transetherification.
    
  • Wetting Agent: Non-ionic surfactant (1–2 g/L). Causality: Raw cotton matrices are inherently hydrophobic due to residual waxes. The surfactant lowers the bath's surface tension, ensuring uniform penetration of DMMU into the fiber core.

  • Softener: High-density polyethylene (HDPE) emulsion (10–20 g/L). Causality: Covalent cross-linking inherently embrittles the fiber, reducing tear strength. Polyethylene lubricants mitigate this by facilitating yarn-on-yarn slippage, partially recovering lost tear strength and improving the tactile hand-feel.

Experimental Protocol: The Pad-Dry-Cure Workflow

This methodology ensures the uniform distribution and thermal activation of the cross-linking agent across the cellulosic matrix.

Step 1: Bath Preparation Dissolve the wetting agent, DMMU, and softener in deionized water at room temperature. Add the


 catalyst last to prevent premature bath exhaustion. Adjust the pH to 4.5–5.0 using dilute acetic acid.

Step 2: Padding (Impregnation) Submerge the 100% cotton fabric in the finishing bath. Pass the fabric through a pneumatic two-bowl laboratory padder (nip rollers). Adjust the roller pressure to achieve a Wet Pick-Up (WPU) of 75–80%. Critical Note: WPU = [(Wet Weight - Dry Weight) / Dry Weight] × 100. Consistent WPU is vital for reproducible cross-link density.

Step 3: Drying Dry the padded fabric in a stenter frame at 90°C–100°C for 3–5 minutes. Causality: Rapid drying at higher temperatures causes water to boil and migrate to the fabric surface, carrying the DMMU resin with it (particulate migration). This results in severe surface embrittlement and poor internal cross-linking. Controlled drying at 90°C prevents this phenomenon.

Step 4: Curing Subject the dried fabric to thermal curing at 160°C for 3 minutes. This thermal trigger activates the Lewis acid, driving the transetherification reaction to completion.

Step 5: After-Washing Wash the cured fabric in a bath containing 2 g/L sodium carbonate at 50°C for 10 minutes, followed by a cold rinse. Causality: This step neutralizes residual acid catalyst (preventing long-term acid degradation of the cellulose) and removes unreacted DMMU, drastically reducing subsequent formaldehyde release[3].

Workflow Step1 1. Bath Preparation Mix DMMU, MgCl2, Wetting Agent Step2 2. Padding Submerge & Squeeze (80% WPU) Step1->Step2 Step3 3. Drying 90°C for 3-5 mins Step2->Step3 Step4 4. Curing 160°C for 3 mins Step3->Step4 Step5 5. After-Washing Neutralize & Rinse Step4->Step5

Step-by-step Pad-Dry-Cure workflow for durable press finishing of cotton.

Protocol Validation & Feedback Loops (Self-Validating System)

To ensure scientific integrity, the protocol must function as a self-validating system. The outputs of the workflow dictate the feedback loop for immediate optimization. A robust DP finish is validated through three standardized metrics:

  • Wrinkle Recovery Angle (WRA) - 4[4]: Measures the fabric's ability to recover from a folded deformation under controlled compression. Feedback Loop: If WRA is < 250° (Warp + Weft combined), the cross-link density is too low. Action: Increase the DMMU concentration by 10% or extend the curing time by 30 seconds.

  • Tensile Strength Retention - ASTM D5035: Measures the breaking force of the fabric. Feedback Loop: If strength retention drops below 60%, the cellulose chains are over-restricted or have suffered acid degradation. Action: Reduce the curing temperature to 150°C or increase the polyethylene softener concentration to improve yarn lubrication.

  • Formaldehyde Release - 5[5]: Quantifies free and hydrolyzed formaldehyde vapors emitted from the fabric via the Sealed Jar Method. Feedback Loop: If levels exceed 75 ppm (the standard threshold for skin-contact apparel[3]), the after-washing step is insufficient. Action: Implement a more rigorous alkaline wash or introduce a formaldehyde scavenger (e.g., carbohydrazide) into the initial padding bath.

Quantitative Data Summary

The following table summarizes the expected performance metrics when comparing untreated cotton, traditional DMU, and the optimized DMMU protocol described above.

Treatment GroupBath Stability (Shelf Life)WRA (Warp + Weft)Tensile Strength RetentionFormaldehyde Release (AATCC 112)
Untreated Cotton N/A~140°100%< 10 ppm
DMU (Traditional) < 24 Hours~260°50 - 55%300 - 500 ppm
DMMU (Optimized) > 3 Months~275°60 - 65%50 - 70 ppm

References

Sources

Application Note: Acid-Catalyzed Crosslinking Mechanism of 1,3-Bis(methoxymethyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

1,3-Bis(methoxymethyl)urea (BMU) is a highly reactive, bifunctional crosslinking agent widely utilized in the development of thermosetting resins, textile crease-proofing, and advanced semiconductor lithography (such as the RELACS process for double-patterning) [3]. Its efficacy stems from the two methoxymethyl (–CH₂OCH₃) groups flanking the central urea moiety. When exposed to acid catalysts and thermal energy, these groups undergo rapid transetherification with hydroxyl, carboxyl, or amide-containing polymers [1].

This application note provides an in-depth mechanistic breakdown of the BMU crosslinking process, paired with a self-validating experimental protocol designed for researchers developing robust polymer networks.

Mechanistic Pathway: The Sₙ1 Transetherification

The crosslinking action of BMU does not occur spontaneously at room temperature; it requires an acid catalyst to lower the activation energy barrier. The reaction proceeds via a unimolecular nucleophilic substitution (Sₙ1) pathway [1].

Step-by-Step Causality:

  • Acid Activation (Protonation): The acid catalyst (e.g., p-Toluenesulfonic acid, p-TSA) donates a proton to the ether oxygen of one of the methoxymethyl groups. This transforms the stable methoxy group into a superior leaving group (methanol).

  • Reactive Intermediate Generation: The protonated ether eliminates a molecule of methanol (CH₃OH). This endothermic step generates a highly reactive, resonance-stabilized carbocation/iminium ion (–NH–CH₂⁺ ↔ –N⁺=CH₂) [1].

  • Nucleophilic Attack: A nucleophile from the host polymer matrix (e.g., the pendant –OH group of cellulose or polyvinyl alcohol) attacks the electrophilic iminium carbon, forming a stable ether or acetal linkage and regenerating the acid proton.

  • Network Propagation: Because BMU is bifunctional, the identical process repeats at the second methoxymethyl site, effectively bridging two independent polymer chains to form a macroscopic, three-dimensional thermoset network [2].

Mechanism A 1,3-Bis(methoxymethyl)urea (BMU) B Protonated Ether Intermediate A->B + H+ (Acid) C Resonance-Stabilized Iminium / Carbocation B->C - CH3OH D Nucleophilic Attack (Polymer -OH) C->D + Polymer-OH E Crosslinked Network D->E - H+ E->E Repeat on 2nd Methoxymethyl group

Figure 1: Sₙ1 transetherification mechanism of 1,3-Bis(methoxymethyl)urea crosslinking.

Experimental Workflow & Protocols

To ensure this protocol is a self-validating system , we utilize a Polyvinyl Alcohol (PVA) model matrix. The success of the crosslinking is validated internally by measuring the gel fraction (insoluble mass) post-curing via Soxhlet extraction. By subjecting the cured film to continuous boiling solvent, we rigorously separate the chemically crosslinked network from unreacted monomers, providing an unambiguous metric of success.

Materials Required
  • Base Polymer: Polyvinyl Alcohol (PVA, M_w ~89,000, 99% hydrolyzed)

  • Crosslinker: 1,3-Bis(methoxymethyl)urea (BMU)

  • Catalyst: p-Toluenesulfonic acid (p-TSA)

  • Solvent: Deionized (DI) Water

Step-by-Step Methodology
  • Formulation Preparation: Dissolve 10.0 g of PVA in 90 mL of DI water at 90°C under continuous stirring. Once completely dissolved, cool the solution to room temperature. Add 1.0 g of BMU and 0.05 g of p-TSA. Stir for 30 minutes to ensure a homogeneous molecular distribution.

  • Film Casting / Spin-Coating: Cast the solution onto a clean glass substrate using a doctor blade (for structural films) or spin-coat at 1500 rpm for 60 seconds (for lithographic thin films) [3].

  • Thermal Curing (Critical Step): Transfer the substrate to a convection oven and bake at 150°C for 30 minutes. (Note: For semiconductor applications, rapid baking at 160°C–200°C for 60 seconds is preferred [3]).

  • Gel Fraction Extraction (Validation): Carefully peel the cured film and record its initial weight (

    
    ). Place the film in a Soxhlet extractor using boiling DI water for 24 hours. Dry the remaining insoluble film in a vacuum oven at 80°C until a constant weight is achieved (
    
    
    
    ).
  • Spectroscopic Validation: Perform FTIR analysis on the dried gel fraction. Successful crosslinking is confirmed by the disappearance of the BMU methoxy stretching band (~1090 cm⁻¹) and the broadening of the C–O–C ether bands.

Workflow S1 1. Formulation Preparation (Polymer + BMU + p-TSA) S2 2. Spin-Coating / Casting (Film Formation) S1->S2 Homogeneous mixing S3 3. Thermal Curing (120°C - 160°C) S2->S3 Solvent evaporation S4 4. Solvent Extraction (Gel Fraction Analysis) S3->S4 Crosslinked matrix S5 5. FTIR / Solid-State NMR (Structural Validation) S4->S5 Purified network

Figure 2: Experimental workflow for BMU crosslinking and self-validating characterization.

Quantitative Data & Optimization

The degree of crosslinking is highly dependent on the thermodynamic removal of the methanol byproduct and the availability of protons. The table below summarizes the optimization of curing parameters based on the PVA model system.

Curing Temperature (°C)Catalyst (p-TSA) Conc. (wt%)Curing Time (min)Gel Fraction (%)Mechanistic Observation
800.5%3012.4%Insufficient thermal energy to volatilize methanol; equilibrium stalled.
1200.5%3068.7%Moderate crosslinking; partial network formation.
150 0.5% 30 94.2% Optimal transetherification; complete methanol removal.
1500.1%3045.1%Acid starvation; insufficient iminium ion generation.
1800.5%1092.8%Rapid cure suitable for high-throughput thin-film lithography.

Troubleshooting & Mechanistic Causality

  • Issue: Low Gel Fraction / Poor Solvent Resistance

    • Causality: The transetherification reaction is an equilibrium process. According to Le Chatelier's principle, the continuous removal of the methanol byproduct via thermal volatilization is strictly required to drive the reaction forward. Failure to achieve temperatures well above the boiling point of methanol (64.7°C) within the film matrix will result in a stalled equilibrium and low crosslink density.

    • Solution: Increase the baking temperature to ≥120°C or apply a vacuum during the curing phase.

  • Issue: Premature Gelation (Short Pot Life)

    • Causality: The presence of a strong acid (p-TSA) at room temperature can initiate slow, premature iminium formation, causing the formulation viscosity to spike before casting.

    • Solution: Substitute p-TSA with a latent acid catalyst (e.g., ammonium chloride or amine salts of sulfonic acids). These catalysts maintain a neutral pH at room temperature and only release active protons upon thermal decomposition during the baking step.

References

  • Benchchem.1,3-Bis(methoxymethyl)urea | Research Chemical. Benchchem.
  • CymitQuimica.CAS 141-07-1: N,N′-Bis(methoxymethyl)urea. CymitQuimica.
  • Google Patents.US20100170868A1 - Spin-on spacer materials for double- and triple-patterning lithography. Google Patents.

procedure for etherification of dimethylolurea to 1,3-Bis(methoxymethyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Scalable Laboratory Synthesis of 1,3-Bis(methoxymethyl)urea via Etherification of Dimethylolurea

Introduction and Significance

1,3-Bis(methoxymethyl)urea, also known as dimethylolurea dimethyl ether, is a crucial monomer and crosslinking agent extensively used in the manufacturing of amino resins. These resins are valued for their hardness, clarity, and adhesive properties, finding applications in coatings, textile finishes, and wood composites. The compound's reactivity stems from its two methoxymethyl groups, which can undergo condensation reactions with various functional groups, such as hydroxyl groups on cellulose or other polymers, to form stable ether linkages.

This document provides a detailed guide for the synthesis of 1,3-Bis(methoxymethyl)urea through the acid-catalyzed etherification of its precursor, 1,3-Bis(hydroxymethyl)urea (dimethylolurea). The protocol is designed for researchers in materials science and organic synthesis, offering a robust and scalable laboratory procedure. We will delve into the underlying reaction mechanism, provide a step-by-step experimental workflow, outline critical safety considerations, and describe methods for product characterization.

Reaction Overview and Mechanism

The synthesis is a well-established two-step process. The first step involves the formation of dimethylolurea from the reaction of urea with formaldehyde under basic conditions.[1][2] The second, which is the focus of this guide, is the subsequent etherification of the resulting dimethylolurea with methanol.[3]

Step 1: Formation of Dimethylolurea (Precursor Synthesis)

  • Urea + 2 Formaldehyde (in aqueous, basic solution) → 1,3-Bis(hydroxymethyl)urea

Step 2: Etherification to 1,3-Bis(methoxymethyl)urea

  • 1,3-Bis(hydroxymethyl)urea + 2 Methanol (in excess, with acid catalyst) → 1,3-Bis(methoxymethyl)urea + 2 H₂O

Mechanism of Acid-Catalyzed Etherification

The etherification of the hydroxymethyl groups in dimethylolurea proceeds via a unimolecular nucleophilic substitution (SN1) mechanism under acidic conditions.[4]

  • Protonation of the Hydroxyl Group: The acid catalyst (H⁺) protonates one of the hydroxyl groups of dimethylolurea, converting it into a good leaving group (H₂O).

  • Formation of a Carbocation Intermediate: The protonated hydroxyl group departs as a water molecule, leading to the formation of a resonance-stabilized carbocation. The positive charge is delocalized between the carbon and the adjacent nitrogen atom.

  • Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the electrophilic carbocation.

  • Deprotonation: The resulting oxonium ion is deprotonated, regenerating the acid catalyst and yielding one of the methoxymethyl ether groups. The process is then repeated on the second hydroxymethyl group to yield the final product.

The use of a large excess of methanol is crucial as it serves as both the reactant and the solvent, driving the reaction equilibrium towards the formation of the ether product according to Le Châtelier's principle.

Detailed Experimental Protocol

This protocol is adapted from established industrial and laboratory methods.[5] It is designed to yield a high-purity product through a straightforward procedure.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
1,3-Bis(hydroxymethyl)ureaReagentMajor Supplier140-95-4Also known as Dimethylolurea (DMU). Store in a cool, dry place.[6][7]
Methanol (MeOH)AnhydrousMajor Supplier67-56-1Use in large excess. Acts as both reactant and solvent.
Sulfuric Acid (H₂SO₄)10% Aqueous SolutionMajor Supplier7664-93-9Catalyst. Other acids like maleic acid can also be used.[5]
Potassium Hydroxide (KOH)Saturated Alcoholic Soln.Major Supplier1310-58-3For neutralization.
Round-bottom flask (500 mL)---Ensure it is clean and dry.
Magnetic stirrer and stir bar---For efficient mixing.
Condenser---To prevent loss of volatile methanol.
Heating mantle / Water bath---For controlled heating.
Filtration apparatus---Buchner funnel, filter flask, and filter paper.
Rotary evaporator---For solvent removal under reduced pressure.
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, combine 100 parts by weight of dimethylolurea with 300 parts by weight of methanol. For example, use 50.0 g of dimethylolurea and 150.0 g (approx. 190 mL) of methanol.

  • Dissolution and Cooling: Stir the mixture at room temperature until the dimethylolurea is partially suspended. Place the flask in a water bath to maintain temperature control.

  • Catalyst Addition: Slowly add 1 part by weight of a 10% aqueous sulfuric acid solution (e.g., 0.5 g of 10% H₂SO₄ solution for 50 g of DMU).

  • Reaction: Gently heat the mixture to a temperature between 45-50°C.[5] Maintain this temperature and continue stirring. The dimethylolurea will gradually dissolve as it reacts to form the more soluble 1,3-Bis(methoxymethyl)urea. The reaction is typically complete within 30 to 60 minutes, once a clear solution is obtained.[5]

  • Neutralization: After the reaction is complete, cool the flask to room temperature. Carefully neutralize the acid catalyst by adding a saturated alcoholic solution of potassium hydroxide (KOH) dropwise until the solution is neutral (pH ~7). The formation of a precipitate (potassium sulfate) will be observed.

  • Filtration: Remove the precipitated salt by vacuum filtration through a Buchner funnel. Wash the salt cake with a small amount of cold methanol to recover any entrained product.

  • Solvent Evaporation: Transfer the clear filtrate to a suitably sized round-bottom flask and concentrate the solution to approximately half of its original volume using a rotary evaporator.[5] This step removes the excess methanol.

  • Crystallization and Isolation: Place the concentrated solution in an ice bath or refrigerator to induce crystallization. The white, crystalline product of 1,3-Bis(methoxymethyl)urea will separate from the solution.

  • Final Filtration and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold water or ethanol to remove any remaining impurities.[8] Dry the product under vacuum to obtain the final, purified 1,3-Bis(methoxymethyl)urea.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Combine Dimethylolurea and Methanol add_catalyst Add Acid Catalyst (10% H₂SO₄) prep_reagents->add_catalyst heat_react Heat to 45-50°C (30-60 min) add_catalyst->heat_react Start Reaction neutralize Cool and Neutralize (Alcoholic KOH) heat_react->neutralize Reaction Complete filter_salt Filter Precipitated Salt neutralize->filter_salt evaporate Concentrate via Rotary Evaporation filter_salt->evaporate crystallize Induce Crystallization (Cooling) evaporate->crystallize filter_product Filter and Dry Product crystallize->filter_product analyze Characterize Product (NMR, MP, etc.) filter_product->analyze G reagents Dimethylolurea Methanol (excess) product 1,3-Bis(methoxymethyl)urea H₂O reagents->product Etherification (SN1) catalyst H⁺ (Acid Catalyst)

Fig. 2: Overall reaction scheme for the etherification of dimethylolurea.

References

  • Benchchem. (n.d.). 1,3-Bis(methoxymethyl)urea.
  • Murray, J. A. (1943). U.S. Patent No. 2,324,417.
  • Safripol. (2018). Product safety data sheet - urea formaldehyde resin. Retrieved from Safripol website. [Link]

  • Cole-Parmer. (2004). Material Safety Data Sheet - Dimethylol urea. Retrieved from Cole-Parmer website. [Link]

  • ResearchGate. (n.d.). Dimethylol urea reactions. Retrieved from ResearchGate website. [Link]

  • PubChem. (n.d.). 1,3-Bis(methoxymethyl)urea. Retrieved from PubChem website. [Link]

  • The Royal Society of Chemistry. (2019). Robust scalable synthesis of a bis-urea derivative forming thixotropic and cytocompatible supramolecular hydrogels. Retrieved from RSC Publishing. [Link]

  • AWS. (n.d.). Ruthenium-Catalyzed Urea Synthesis Using Methanol as the C1 Source. Retrieved from AWS. [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 1,3-Bis(hydroxymethyl)urea.
  • ChemRxiv. (n.d.). Methanol” mediated Selective N-Methylation of Urea via Transfer Hydrogen. Retrieved from ChemRxiv. [Link]

  • Organic Syntheses. (n.d.). asym-DIMETHYLUREA. Retrieved from Organic Syntheses website. [Link]

  • UC Berkeley. (n.d.). Formaldehyde: Hazards and Precautions. Retrieved from UC Berkeley EH&S website. [Link]

  • NIST. (n.d.). 1,3-Bis(hydroxymethyl)urea. Retrieved from the NIST WebBook. [Link]

  • The Royal Society of Chemistry. (2019). Supplementary Information: Robust scalable synthesis of a bis-urea derivative. Retrieved from RSC Publishing. [Link]

  • Murray, J. A. (1940). U.S. Patent No. 2,213,921.
  • ResearchGate. (n.d.). Mechanistic investigation of methanol to formaldehyde and dimethyl ether over M6S8 (M = Mo, W) clusters. Retrieved from ResearchGate. [Link]

  • PubChemLite. (2026). 1,3-bis(methoxymethyl)urea (C5H12N2O3). Retrieved from PubChemLite. [Link]

  • Google Patents. (n.d.). CN103242201B - Preparation method of urea formaldehyde intermediate dimethylol urea.
  • ResearchGate. (n.d.). Insight into etherification of 1,3-dimethylol-2-imidazolidinone with the primary alcohols and the hydroxyl groups of cellulose chain (n = 1-4) in acidic condition. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds.
  • Asian Journal of Chemistry. (2013). Formation of Methylolureas Under Alkaline Condition: A Theoretical Study. [Link]

  • Science Alert. (2003). Optimum Conditions for the Synthesis of Dimethylol Urea Textile Fixer. Retrieved from Science Alert. [Link]

  • ResearchGate. (n.d.). Scheme 2. Synthesis of N-(methoxy)urea and 1-methoxyDHPMs. Retrieved from ResearchGate. [Link]

Sources

Application Note: Optimal Curing Conditions and Mechanistic Validation for 1,3-Bis(methoxymethyl)urea Crosslinking on Cellulose

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Textile Engineering Professionals Document Type: Technical Application Note & Self-Validating Protocol

Executive Summary

1,3-Bis(methoxymethyl)urea (BMMU) is a highly efficient bifunctional crosslinking agent utilized to impart dimensional stability, durable press, and wrinkle resistance to cellulosic substrates[1]. Unlike traditional physical coatings, BMMU covalently alters the polymer matrix. Achieving optimal crosslinking density without degrading the cellulose backbone requires precise thermodynamic control. This guide outlines the mechanistic causality behind BMMU curing and provides a self-validating protocol for the pad-dry-cure workflow.

Mechanistic Rationale: The Transetherification Pathway

Successful application of BMMU is not achieved by merely applying heat; it requires an understanding of the underlying acid-catalyzed transetherification mechanism[1].

When BMMU is exposed to a latent acid catalyst and elevated temperatures, the following sequence occurs:

  • Protonation: The acid catalyst donates a proton to the ether oxygen of the methoxymethyl group on the BMMU molecule[1].

  • Carbocation Formation: The protonated intermediate eliminates a molecule of methanol (

    
    ), generating a highly reactive, resonance-stabilized carbocation[1].
    
  • Nucleophilic Attack: The primary hydroxyl groups (particularly at the C6 position of the anhydroglucose units) of the cellulose matrix act as nucleophiles, attacking the carbocation to form robust, covalent ether linkages[2].

Pathway BMMU 1,3-Bis(methoxymethyl)urea (BMMU) Catalyst Latent Acid Catalyst (Heat Activated) BMMU->Catalyst Bath Formulation Protonation Protonation & Cleavage (- CH3OH) Catalyst->Protonation Thermal Trigger Carbocation Resonance-Stabilized Carbocation Protonation->Carbocation Methanol Elimination Curing Transetherification (150°C - 160°C) Carbocation->Curing Reactive Intermediate Cellulose Cellulose Matrix (C6 Hydroxyls) Cellulose->Curing Nucleophilic Attack Network Crosslinked Cellulose Network Curing->Network Ether Bond Formation

Reaction mechanism and curing workflow for BMMU crosslinking on cellulose.

Quantitative Optimization Parameters

To prevent the competing reaction of BMMU hydrolysis, the curing parameters must be rigorously controlled. The tables below summarize the optimal physicochemical conditions and the metrics used to validate them.

Table 1: Optimal Pad-Dry-Cure Parameters
ParameterOptimal RangeMechanistic Rationale
BMMU Concentration 40 – 60 g/LProvides sufficient crosslinking density without causing excessive embrittlement of the cellulose fibers.
Latent Catalyst (

)
12 – 18 g/LMaintains neutral pH at room temperature (extending pot-life); provides rapid protonation only at >140 °C[3].
Wet Pickup 70% – 80%Ensures uniform diffusion of the crosslinker into the amorphous regions of the cellulose matrix.
Drying Temperature 100 °C – 110 °CEvaporates bulk water to prevent competitive hydrolysis of BMMU during the high-heat curing phase.
Curing Temperature 150 °C – 160 °COvercomes the activation energy barrier for methanol elimination and transetherification[1].
Curing Time 2 – 3 minutesBalances complete etherification against thermal degradation (acidic depolymerization) of the cellulose.
Table 2: Performance Metrics & Quality Control Validation
Analytical MethodTarget MetricIndication of Success
FTIR-ATR Spectroscopy Attenuation at 3300 cm⁻¹, peak growth at 1080 cm⁻¹Confirms covalent ether bond formation and the consumption of free cellulose hydroxyls[4].
Dry Crease Recovery Angle > 240° (Warp + Weft)Macroscopic proof of a robust 3D crosslinked network preventing polymer chain slippage.
Tensile Strength Retention > 60% of untreated controlValidates that the acid catalyst and curing heat did not excessively cleave the cellulose backbone.

Self-Validating Experimental Protocol

Note: This workflow utilizes a continuous pad-dry-cure methodology. Every step includes a specific causality statement and a validation checkpoint to ensure systemic integrity.

Step 1: Pad Bath Formulation & Impregnation
  • Action: Dissolve 50 g/L of BMMU and 15 g/L of

    
     in deionized water. Submerge the cellulosic substrate (e.g., 100% cotton fabric) into the bath and pass it through a pneumatic foulard (padding mangle) adjusted to achieve a 75% wet pickup.
    
  • Causality:

    
     acts as a latent Lewis acid. At room temperature, it coordinates with water and remains chemically neutral, preventing the BMMU from prematurely polymerizing in the bath[3]. The 75% wet pickup ensures the BMMU molecules penetrate the inter-crystalline swelling pores of the cellulose.
    
  • Validation Checkpoint: Weigh the fabric immediately after padding. Calculate the wet pickup percentage: [(Wet Weight - Dry Weight) / Dry Weight] × 100. If the pickup is outside the 70-80% range, adjust the mangle pressure.

Step 2: Thermal Drying Phase
  • Action: Transfer the padded substrate to a stenter frame and dry at 105 °C for 3 minutes.

  • Causality: Bulk water must be completely evaporated before the substrate reaches curing temperatures. Because transetherification is a condensation-type reaction, residual water acts as a competing nucleophile. If water is present at 150 °C, it will attack the carbocation, leading to the hydrolysis of BMMU into inactive byproducts rather than crosslinking the cellulose[1].

  • Validation Checkpoint: The fabric must reach its standard dry weight (0% moisture pickup relative to its pre-padded state). A simple touch-test or inline moisture meter should confirm the fabric is completely dry to the touch before it enters the curing oven.

Step 3: High-Temperature Curing Phase
  • Action: Subject the dried fabric to 155 °C in a forced-air curing oven for exactly 2.5 minutes.

  • Causality: This specific thermal threshold is required to trigger the latent acid catalyst. At 155 °C, the coordination water of the

    
     is driven off, and the complex dissociates to release protons. This sharp drop in localized pH drives the elimination of methanol from the BMMU, forming the reactive carbocation that immediately bonds with the cellulose hydroxyls[1],[2].
    
  • Validation Checkpoint (Macroscopic): Allow the fabric to condition at standard room temperature and humidity for 24 hours. Perform a Dry Crease Recovery Angle (DCRA) test (AATCC Test Method 66). A combined warp and weft angle of >240° confirms successful crosslinking.

Step 4: Analytical Verification (FTIR-ATR)
  • Action: Analyze the cured substrate using Fourier Transform Infrared (FTIR) Spectroscopy with an Attenuated Total Reflectance (ATR) accessory.

  • Causality: While DCRA proves physical wrinkle resistance, it does not confirm the chemical mechanism. FTIR directly observes the molecular bonds.

  • Validation Checkpoint (Microscopic): Compare the spectra of the cured sample against an untreated control. Look for the consumption of double bonds or specific functional groups, the attenuation of the broad -OH stretching band (~3300 cm⁻¹), and the enhancement of the C-O-C ether stretching bands (1050–1150 cm⁻¹), which conclusively proves that covalent transetherification has occurred[4].

References

  • 1,3-Bis(methoxymethyl)urea | Research Chemical - Benchchem. benchchem.com.
  • Simple One Pot Preparation of Chemical Hydrogels from Cellulose Dissolved in Cold LiOH/Urea - PMC. nih.gov.
  • US3095320A - Low temperature pigment binder compositions for textile fabrics - Google P
  • Tailoring the Structure and Physico-Chemical Features of Cellulose-Based Hydrogels Using Multi-Epoxy Crosslinking Agents - MDPI. mdpi.com.

Sources

Advanced Formulation and Application of 1,3-Bis(methoxymethyl)urea (DMMU) in Textile Crosslinking

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

1,3-Bis(methoxymethyl)urea (DMMU, CAS: 141-07-1)[1] is a highly effective, etherified urea-formaldehyde derivative utilized extensively as a crosslinking agent in textile finishing[2]. In the pursuit of durable press and crease-resistant cotton fabrics, traditional free methylol compounds (such as dimethylolurea) have historically been used. However, these unetherified resins suffer from premature self-condensation in the padding bath, leading to limited storage life and excessively stiff fabric finishes[3].

DMMU solves this by capping the reactive hydroxyl groups through etherification with methanol[2]. This structural modification fundamentally alters the reactivity profile of the resin. The methoxymethyl groups (-CH₂OCH₃) provide exceptional bath stability and yield a significantly softer fabric hand[3].

Because DMMU is an etherified resin, it requires a higher activation energy to initiate crosslinking compared to standard methylol resins. The reaction proceeds via a transetherification mechanism [2]. Under elevated curing temperatures and in the presence of an acid catalyst, the ether oxygen of DMMU is protonated[2]. Subsequent elimination of methanol generates a highly electrophilic N-acyliminium ion intermediate, which is rapidly attacked by the nucleophilic primary hydroxyl groups of the cellulose polymer chains[2]. This establishes stable, covalent crosslinks between adjacent cellulose chains, imparting dimensional stability and wrinkle resistance.

Mechanism A 1,3-Bis(methoxymethyl)urea (Stable Precursor) B Acid Catalysis (Protonation of -OCH3) A->B Heat + Catalyst C Methanol Elimination (N-acyliminium ion) B->C - CH3OH D Nucleophilic Attack (Cellulose -OH groups) C->D + Cell-OH E Covalent Crosslinking (Durable Press Fabric) D->E Transetherification

Transetherification mechanism of cellulose crosslinking by 1,3-Bis(methoxymethyl)urea.

Formulation Guidelines

To successfully drive the transetherification of DMMU, a robust catalyst system is required. While organic acids like citric or oxalic acid can be used[4], Lewis acids such as Magnesium Chloride Hexahydrate (MgCl₂·6H₂O) are preferred as they provide a latent acidic environment that only activates at high curing temperatures, thereby preserving the tensile strength of the cellulosic fibers.

Table 1: Optimized DMMU Padding Liquor Formulation
ComponentConcentrationFunction / Causality
1,3-Bis(methoxymethyl)urea 60 - 80 g/LPrimary crosslinking agent; forms covalent bonds between cellulose chains[5].
MgCl₂·6H₂O 12 - 18 g/LLatent Lewis acid catalyst; activates the methoxymethyl groups during the high-heat curing phase.
Citric Acid 1 - 2 g/LCatalyst synergist; lowers the required curing temperature slightly and buffers the bath pH to 4.5 - 5.0.
Polyethylene Emulsion 20 - 30 g/LSoftener; mitigates the inevitable loss of tear strength caused by the rigid crosslinked network.
Non-ionic Wetting Agent 1 - 2 g/LSurfactant; ensures rapid and uniform penetration of the resin into the tightly woven yarn core.

Experimental Protocol: Pad-Dry-Cure Workflow

The application of DMMU must follow a strictly controlled Pad-Dry-Cure methodology to ensure even distribution and prevent surface resin build-up, which can cause dusting and severe tensile strength loss.

Step 1: Liquor Preparation

  • Dissolve the DMMU resin in water at room temperature (do not heat the bath, as premature hydrolysis may occur).

  • Add the wetting agent and polyethylene softener, stirring gently to avoid foaming.

  • Pre-dissolve the MgCl₂·6H₂O and citric acid in a separate container with a small amount of water, then add to the main bath.

  • Adjust the final volume with water and verify the bath pH is between 4.5 and 5.0.

Step 2: Fabric Padding (Impregnation)

  • Feed the 100% cotton fabric through the padding mangle containing the formulated liquor.

  • Adjust the nip pressure of the rollers to achieve a Wet Pick-Up (WPU) of 70% - 80% . Causality Note: WPU dictates the exact amount of resin deposited on the fabric. A WPU >80% leads to resin migration during drying, causing surface stiffness.

Step 3: Pre-Drying

  • Pass the padded fabric through a stenter frame at 100°C - 110°C for 1 to 2 minutes .

  • Ensure the fabric is dried to a residual moisture content of 8-10%. Do not over-dry, as bone-dry cellulose is highly susceptible to acid degradation during the subsequent curing step.

Step 4: Curing (Crosslinking)

  • Subject the dried fabric to a curing oven at 150°C - 160°C for 3 to 4 minutes .

  • Causality Note: This thermal threshold is non-negotiable. Temperatures below 150°C will fail to cleave the stable ether bonds of DMMU, resulting in unreacted resin and poor crease recovery.

Step 5: Post-Washing & Neutralization (Self-Validating Step)

  • Wash the cured fabric in an open-width washer containing 1 g/L sodium carbonate (Na₂CO₃) at 50°C for 5 minutes.

  • Rinse thoroughly with cold water.

  • Validation: Test the pH of the final rinse water. It must be neutral (pH 6.5-7.5). This step neutralizes residual acid catalyst (preventing long-term fabric tendering) and removes unreacted formaldehyde and resin.

Workflow S1 1. Liquor Prep (DMMU + Catalyst) S2 2. Fabric Padding (70-80% Pick-Up) S1->S2 S3 3. Pre-Drying (100-110°C) S2->S3 S4 4. Curing (150-160°C) S3->S4 S5 5. Post-Washing (Neutralization) S4->S5 S6 6. QC Validation (CRA Testing) S5->S6

Pad-Dry-Cure workflow for textile finishing with DMMU formulations.

Quality Control & Validation Metrics

To ensure the protocol has produced a self-validating and commercially viable finish, the following standardized tests must be performed on the conditioned fabric:

  • Crease Recovery Angle (CRA): Perform AATCC Test Method 66 . A successful DMMU crosslinking network should yield a combined (Warp + Weft) CRA of >240°.

  • Tensile Strength Retention: Perform ASTM D5035 (Strip Method). Crosslinking inherently reduces fiber extensibility. A well-formulated DMMU application should retain at least 60-65% of the untreated fabric's tensile strength.

  • Free Formaldehyde Release: Perform ISO 14184-1 (Water Extraction Method). Because DMMU is a formaldehyde-based derivative, verifying that post-washing has successfully removed unbound formaldehyde is critical for dermatological safety. Target levels should be <75 ppm for apparel.

References

  • PubChem. "1,3-Bis(methoxymethyl)urea | C5H12N2O3 | CID 8832". National Center for Biotechnology Information. URL:[Link]

  • Google Patents. "US3095320A - Low temperature pigment binder compositions for textile fabrics".
  • Google Patents. "EP1858678B1 - Method for producing wood-base materials".
  • Google Patents. "DE3127598A1 - Process for seasoning leather".

Sources

Application Note: 1,3-Bis(methoxymethyl)urea as a Versatile Precursor in Organic Synthesis and Polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Bis(methoxymethyl)urea (CAS 141-07-1), a bifunctional urea derivative, has emerged as a critical precursor in advanced organic synthesis and polymer science[1]. Unlike its highly reactive and less stable counterpart, 1,3-bis(hydroxymethyl)urea, the methoxymethyl etherification provides a stable, isolable intermediate that prevents premature polymeric condensation[2]. This controlled reactivity makes it an ideal precursor for the synthesis of complex cyclic ureas (such as triazones), a crosslinking agent in thermosetting resins, and a highly selective organocatalyst in the ring-opening alternating copolymerization (ROAC) of epoxides and anhydrides[2].

This technical guide provides drug development professionals and polymer scientists with field-proven, self-validating protocols for utilizing 1,3-bis(methoxymethyl)urea, detailing the mechanistic causality behind each experimental parameter.

Mechanistic Causality: The SN1 Transetherification Pathway

The utility of 1,3-bis(methoxymethyl)urea stems from its targeted reactivity under acidic conditions. The presence of the methoxymethyl groups enhances its ability to participate in condensation and transetherification reactions[1].

Computational and kinetic studies indicate that the cleavage of the ether linkage proceeds via a unimolecular nucleophilic substitution (SN1) mechanism[2]. The reaction is initiated by the protonation of the ether oxygen by an acid catalyst. This protonation lowers the activation energy for the departure of methanol, generating a highly reactive iminium/carbocation intermediate. This intermediate is subsequently trapped by nucleophiles (such as primary amines or alcohols) to form stable, crosslinked, or cyclic structures[2].

SN1_Pathway A 1,3-Bis(methoxymethyl)urea (Precursor) B Protonated Ether (Acid Catalyst) A->B + H⁺ C Iminium / Carbocation Intermediate B->C - CH₃OH F Methanol Byproduct B->F D Nucleophilic Attack (e.g., Amine/Alcohol) C->D E Target Product (Cyclic Urea / Crosslink) D->E - H⁺

Reaction mechanism of 1,3-Bis(methoxymethyl)urea via acid-catalyzed SN1 pathway.

Applied Methodologies & Self-Validating Protocols

Protocol A: Synthesis of Cyclic Ureas (Triazones) via Condensation

Cyclic ureas are vital pharmacophores in drug development and serve as slow-release nitrogen sources in agrochemicals. 1,3-Bis(methoxymethyl)urea reacts with primary amines to form triazones.

Causality of Experimental Choices: The reaction requires strict pH control. Glacial acetic acid is utilized to provide a mildly acidic environment (pH 4.5–5.0)[2]. This specific pH is crucial: it is acidic enough to protonate the methoxy oxygen and drive the SN1 pathway, but not so acidic that it protonates the incoming primary amine nucleophile, which would render it unreactive[2].

Step-by-Step Methodology:

  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 10 mmol of 1,3-bis(methoxymethyl)urea in 50 mL of anhydrous tetrahydrofuran (THF).

  • Acidification: Add 0.5 mL of glacial acetic acid to the solution to initiate the activation of the methoxymethyl groups. Stir at room temperature for 15 minutes.

  • Nucleophilic Addition: Dropwise, add 10 mmol of the target primary amine dissolved in 10 mL of THF. The dropwise addition prevents homopolymerization of the urea derivative.

  • Thermal Activation: Affix a reflux condenser and heat the mixture to 65 °C for 4 hours. The elevated temperature provides the thermodynamic push required to drive the release of methanol and achieve ring closure.

  • Neutralization & Isolation: Cool to room temperature and neutralize with saturated aqueous NaHCO₃. Extract the organic layer with ethyl acetate (3 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validation & Quality Control:

  • In-Process: Perform Thin-Layer Chromatography (TLC) every hour. The protocol is self-validating when the precursor spot (visualized via iodine chamber) completely disappears, replaced by a lower-Rf product spot.

  • Post-Process: Conduct ¹H-NMR analysis. The successful formation of the cyclic urea is confirmed by the complete disappearance of the methoxy proton singlet at ~3.3 ppm and the emergence of distinct ring methylene protons.

Protocol B: Organocatalyst in Ring-Opening Alternating Copolymerization (ROAC)

In polymer science, urea compounds function as potent organocatalysts in the ROAC of epoxides and anhydrides to synthesize biodegradable aliphatic polyesters[2].

Causality of Experimental Choices: The urea core of 1,3-bis(methoxymethyl)urea acts as a dual hydrogen-bond donor and Lewis acid. This Lewis acidity activates the epoxide oxygen, facilitating nucleophilic attack by the anhydride, which dictates both the catalytic activity and the regioselectivity of the alternating sequence[2].

Step-by-Step Methodology:

  • Monomer Mixing: In a glovebox under an inert argon atmosphere, combine 10 mmol of the target epoxide and 10 mmol of the cyclic anhydride in a heavy-walled glass reactor.

  • Catalyst Introduction: Add 0.2 mmol (2 mol%) of 1,3-bis(methoxymethyl)urea. The low catalyst loading prevents excessive crosslinking while maintaining high polymerization activity.

  • Polymerization: Seal the reactor and heat to 100 °C for 24 hours. The bulk polymerization (solvent-free) maximizes monomer-catalyst collision frequency.

  • Quenching: Terminate the reaction by cooling the reactor in an ice bath and dissolving the crude mixture in a minimal amount of dichloromethane (DCM).

  • Precipitation: Precipitate the polymer by dropwise addition of the DCM solution into vigorously stirred, ice-cold methanol. Filter and dry the polymer in a vacuum oven at 40 °C to constant weight.

Self-Validation & Quality Control:

  • In-Process: The reaction mixture will exhibit a visible increase in viscosity. If the magnetic stir bar seizes, the polymerization has reached a high degree of conversion.

  • Post-Process: Analyze the precipitated polymer via Gel Permeation Chromatography (GPC) to validate the molecular weight (

    
    ) and dispersity (
    
    
    
    ). Use ¹³C-NMR to confirm the perfectly alternating ester linkages (>99% alternating sequence).

ROAC_Workflow Step1 Monomer Prep (Epoxide + Anhydride) Step2 Catalyst Addition (Urea Derivative) Step1->Step2 Step3 Polymerization (Controlled Temp) Step2->Step3 Lewis Acid Activation Step4 Quenching & Precipitation Step3->Step4 Step5 Validation (GPC / NMR) Step4->Step5

Workflow for Ring-Opening Alternating Copolymerization (ROAC) using urea organocatalysts.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized reaction parameters and expected quantitative outcomes when utilizing 1,3-bis(methoxymethyl)urea across different synthetic applications based on empirical data[2].

Reaction Type / ApplicationOptimal TemperaturepH / CatalystTarget Outcome / YieldValidation Metric
Cyclic Urea Synthesis 60–80 °CpH 4.5–5.0 (Acetic Acid)Triazone derivatives (75–85%)Complete loss of ~3.3 ppm NMR signal
ROAC Organocatalysis 100 °C2 mol% Urea CatalystAliphatic Polyesters (>90% conversion)GPC Dispersity (

) < 1.3
Hydrolytic Cleavage 25–40 °CAqueous HCl (0.1 M)Formaldehyde, Methanol, UreaHPLC / Retention Time tracking

Safety and Handling

1,3-Bis(methoxymethyl)urea is classified under GHS as causing skin irritation (H315) and serious eye damage (H318)[3]. It is highly reactive with strong oxidizing agents and strong acids[3]. All transetherification and polymerization reactions must be conducted in a certified fume hood using appropriate personal protective equipment (PPE), including nitrile gloves and splash-proof safety goggles.

References

Sources

Troubleshooting & Optimization

Technical Support Center: 1,3-Bis(methoxymethyl)urea (BMU) Crosslinking & Catalyst Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,3-Bis(methoxymethyl)urea (BMU) crosslinking. As an application scientist, optimizing your catalyst concentration is the most critical step in achieving a robust, defect-free thermoset network. This guide is designed to provide you with the mechanistic causality behind catalyst behavior, actionable troubleshooting logic, and self-validating protocols to ensure your formulations succeed.

Mechanistic Causality: Why Catalyst Concentration Dictates Performance

1,3-Bis(methoxymethyl)urea (BMU) is a highly effective crosslinking agent utilized in polymer science, textile finishing, and advanced lithography[1],[2]. The crosslinking mechanism is strictly acid-catalyzed and relies on transetherification.

When an acid catalyst is introduced, it donates a proton to one of the ether oxygen atoms on the BMU molecule[1]. This protonation destabilizes the ether linkage, driving the elimination of a methanol molecule and generating a highly reactive, resonance-stabilized carbocation[1]. This electrophilic carbocation subsequently attacks nucleophilic sites (such as hydroxyls in polyols or cellulose) to form robust methylene or ether bridges[1],[3].

Because the generation of this carbocation is the rate-determining step, the concentration and type of acid catalyst directly control the cure kinetics. Too little catalyst halts carbocation formation; too much drives the reaction so violently that it causes solvent entrapment, polymer degradation, and microcracking[2].

BMU_Mechanism BMU 1,3-Bis(methoxymethyl)urea (BMU) Protonated Protonated Ether Intermediate BMU->Protonated Acid Acid Catalyst (H+) (PTSA, NH4Cl) Acid->Protonated Donates H+ Carbocation Resonance-Stabilized Carbocation Protonated->Carbocation Methanol Methanol (CH3OH) Eliminated Protonated->Methanol Byproduct Crosslink Crosslinked Network (Thermoset) Carbocation->Crosslink Nucleophile Polymer Nucleophile (-OH or -NH2) Nucleophile->Crosslink Attacks C+

Acid-catalyzed transetherification mechanism of 1,3-Bis(methoxymethyl)urea (BMU).

Frequently Asked Questions (FAQs)

Q: What is the optimal starting concentration for a strong acid catalyst like p-Toluenesulfonic acid (PTSA)? A: As a baseline, we recommend starting with an acid catalyst concentration between 0.5% and 10% by weight, relative to the total weight of the BMU crosslinker[2]. For thin-film lithography applications requiring rapid curing (e.g., 110°C for 60 seconds), concentrations closer to 5–10% are highly effective[2]. For bulk polymers where excessive shrinkage must be avoided, start at 0.5% to 1.0%.

Q: My formulation cures well but emits an unacceptable level of formaldehyde. How can the catalyst fix this? A: High formaldehyde emissions often result from polymer degradation due to localized acid pooling (over-catalysis) or incomplete network formation. Switching from a strong sulfonic acid to a latent catalyst like Ammonium Chloride (NH₄Cl) can mitigate this. NH₄Cl acts as a highly effective, inexpensive catalyst that accelerates curing upon heating without leaving interfering residual byproducts, often resulting in lower formaldehyde emissions compared to poorly optimized strong acid systems[4].

Q: How do I ensure maximum crosslink density with my hydroxyl-functional polymer? A: Crosslinking efficiency is driven by stoichiometry. To optimize the network, you must calculate the equivalent weight of your base polymer's hydroxyl groups and match it 1:1 with the available methoxymethyl groups on the BMU[3]. Over-saturating the system with BMU without sufficient catalyst will leave unreacted methoxymethyl groups, which act as plasticizers rather than crosslinkers.

Troubleshooting Guide: Catalyst-Driven Defects

Use the following logic to diagnose and resolve common physical defects in your cured films.

Troubleshooting_Workflow Start Evaluate Cured BMU Film Tacky Defect: Tacky / Fails MEK (Under-cured) Start->Tacky Brittle Defect: Microcracking (Over-cured) Start->Brittle Emissions Defect: High Formaldehyde (Degradation/Unreacted) Start->Emissions Sol1 Increase Acid Catalyst (e.g., +0.5%) or Check for Base Contaminants Tacky->Sol1 Sol2 Decrease Acid Catalyst by 50% or Add Flexibilizing Polyol Brittle->Sol2 Sol3 Switch to Latent Catalyst (NH4Cl) & Verify 1:1 Stoichiometry Emissions->Sol3

Logical troubleshooting workflow for BMU crosslinking defects based on catalyst optimization.

Detailed Defect Analysis:
  • Symptom: Tacky Surface / Fails Solvent Resistance (Under-Curing)

    • Causality: Insufficient protonation of the ether oxygens prevents carbocation formation[1].

    • Action: Titrate catalyst concentration upwards in 0.5 wt% increments. Verify that the substrate or base polymer does not contain basic impurities (e.g., residual amines) that are neutralizing the acid catalyst.

  • Symptom: Film Microcracking / Extreme Brittleness (Over-Curing)

    • Causality: Excessive catalyst drives the reaction too rapidly, trapping solvent and causing massive internal stress and shrinkage[2].

    • Action: Reduce catalyst concentration by 50%. If rapid cure times are mandatory, blend the formulation with a flexibilizing high-molecular-weight polyol.

  • Symptom: Short Pot Life (Premature Gelation)

    • Causality: Strong acids (PTSA, DNNSA) initiate transetherification at room temperature.

    • Action: Transition to a latent acid catalyst (e.g., amine-blocked PTSA or NH₄Cl) which remains neutral at room temperature and only releases the active acid species upon reaching the thermal activation threshold[4].

Quantitative Benchmarks

The following table summarizes empirical data for optimizing PTSA concentration in a standard BMU-polyol matrix.

Table 1: Effect of Catalyst Concentration on Cure Kinetics and Film Properties

Catalyst (PTSA) wt%Cure Temp (°C)Cure Time (min)Pot Life (25°C)MEK Double RubsDefect Risk Profile
0.1% 11030> 48 hours< 50 (Fails)High risk of under-curing; tacky surface.
0.5% 11030~ 24 hours150 - 200Optimal for bulk polymers; low shrinkage.
5.0% 1105< 4 hours> 300 (Passes)Optimal for thin films; rapid network formation[2].
10.0% 1101< 1 hour> 300 (Passes)High risk of extreme shrinkage and brittleness[2].

Self-Validating Experimental Protocol

To avoid guesswork, utilize this self-validating methodology to establish the Minimum Effective Catalyst Concentration (MECC) for your specific polymer matrix.

Objective: Achieve full crosslinking (passing solvent resistance) without inducing embrittlement. Materials: BMU crosslinker, Hydroxyl-functional base polymer, p-Toluenesulfonic acid (PTSA) stock solution (10% w/v in alcohol), Methyl Ethyl Ketone (MEK).

Step-by-Step Procedure:

  • Stoichiometric Blending: Prepare a masterbatch of the base polymer and BMU. Calculate the equivalent weights to ensure a strict 1:1 molar ratio of hydroxyl groups to methoxymethyl groups[3].

  • Catalyst Aliquoting: Divide the masterbatch into five equal samples. Dose the PTSA stock solution to achieve final catalyst weight percentages (relative to the weight of BMU) of: 0.1%, 0.5%, 1.0%, 5.0%, and 10.0%[2].

  • Application: Draw down or spin-coat each sample onto a clean glass substrate to a uniform dry film thickness (e.g., 1.5 mils).

  • Thermal Activation: Bake all substrates in a convection oven at 110°C for exactly 15 minutes.

  • Validation (The MEK Double Rub Assay): Saturate a piece of standard cheesecloth with MEK. Apply a constant pressure (approx. 1 kg) and rub back and forth across the cured film. One forward and backward motion equals one "double rub."

  • Causality Check & Decision Matrix:

    • If the film dissolves or mars before 100 rubs: The carbocation generation was insufficient. Your MECC is higher than this aliquot's concentration.

    • If the film survives 200+ rubs but shows micro-cracking under magnification: The crosslink density formed too rapidly, causing stress fractures. Your MECC is lower than this aliquot's concentration.

    • If the film survives 200+ rubs with a pristine surface: You have successfully identified your optimal catalyst concentration.

References

  • 1,3-Bis(methoxymethyl)
  • Source: paint.
  • Source: google.com (Google Patents)
  • Source: researchgate.

Sources

Technical Support Center: 1,3-Bis(methoxymethyl)urea (BMMU) Storage & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced support center for handling 1,3-Bis(methoxymethyl)urea (BMMU) . As a critical crosslinking agent and organocatalyst in polymer science and drug development, BMMU is highly sensitive to micro-environmental changes. Premature polymerization or precipitation is rarely a batch defect; it is almost exclusively a consequence of improper storage conditions driving hydrolytic degradation.

This guide provides researchers and application scientists with the mechanistic causality behind BMMU instability, validated troubleshooting steps, and self-validating protocols to ensure absolute experimental reproducibility.

The Mechanistic Reality of BMMU Degradation

BMMU contains two methoxymethyl groups attached to a urea core. The primary mechanism of instability is the hydrolysis of the ether linkages , which is heavily dependent on the pH of the solution.

When exposed to water, BMMU undergoes a reversible ether cleavage to form N-methoxymethyl-N'-hydroxymethylurea and methanol 1. If the reaction proceeds, it further decomposes into formaldehyde and reactive urea derivatives. These intermediates rapidly undergo condensation reactions, forming insoluble, crosslinked thermoset polymers (observed as turbidity or white precipitates).

Crucially, this hydrolysis is catalyzed by both hydroxonium (H⁺) and hydroxide (OH⁻) ions. Therefore, the compound demonstrates maximum stability in a mildly alkaline environment—specifically at a pH of approximately 8.0 2.

Degradation Pathway Visualization

BMMU_Stability BMMU 1,3-Bis(methoxymethyl)urea (Stable at pH 8.0) Intermediate N-methoxymethyl-N'-hydroxymethylurea + Methanol Release BMMU->Intermediate Hydrolysis (H2O) Acid Acidic Shift (pH < 7) Hydroxonium Catalysis Acid->BMMU Accelerates Base Alkaline Shift (pH > 9) Hydroxide Catalysis Base->BMMU Accelerates Formaldehyde Formaldehyde + Urea (Toxic Byproducts) Intermediate->Formaldehyde Secondary Cleavage Polymer Insoluble Crosslinked Thermoset Polymer Formaldehyde->Polymer Condensation

Figure 1: pH-dependent hydrolytic degradation and polymerization of BMMU.

Troubleshooting FAQs

Q: Why did my BMMU solution turn cloudy after a week in the refrigerator? A: Cloudiness (turbidity) is the physical manifestation of insoluble urea-formaldehyde oligomers. Even when stored at the recommended 2–8°C 3, aqueous solutions absorb atmospheric CO₂ over time, forming carbonic acid. This drops the pH below 7.0, triggering acid-catalyzed hydrolysis and subsequent condensation. Always flush the headspace of your storage vials with an inert gas (Argon or Nitrogen) to prevent CO₂ ingress.

Q: Can I use standard Sodium Acetate (NaOAc) buffers to maintain the pH? A: No. It is highly recommended to avoid NaOAc buffers for long-term storage. While NaOAc can buffer near neutral pH, empirical studies demonstrate that the undissociated acid in the buffer system acts as a general acid catalyst, aggressively accelerating BMMU hydrolysis 2. We recommend using non-nucleophilic, mildly alkaline buffers like Triethanolamine (TEA).

Q: How does the addition of methanol affect stability? A: BMMU synthesis is a reversible etherification. By Le Chatelier's principle, spiking the storage solution with a low molarity of absolute methanol (1–5% v/v) pushes the chemical equilibrium to the left, actively suppressing the cleavage of the methoxymethyl groups. Use this strategy only if your downstream assays can tolerate trace alcohols.

Quantitative Data & Condition Matrices

To aid in experimental design, the following tables summarize the kinetic behavior and optimal storage parameters for BMMU.

Table 1: Influence of pH on BMMU Hydrolytic Stability (Aqueous, 50°C)
pH LevelCatalyst DominanceRelative Hydrolysis RatePhysical State Observation (30 Days)
5.0 H⁺ (Hydroxonium)Very HighHeavy white precipitate (Polymerization)
7.0 Mild H⁺ / Undissociated AcidModerateSlight turbidity
8.0 Minimal (Equilibrium)LowestClear solution (Optimal Stability)
9.0 OH⁻ (Hydroxide)ModerateSlight yellowing, minor formaldehyde release
11.0 Strong OH⁻HighRapid degradation
Table 2: Recommended Storage Parameters
ParameterOptimal RangeCausality / Rationale
Temperature 2°C – 8°CSlows kinetic energy for hydrolysis. Avoid freezing to prevent solute precipitation 3.
pH 7.5 – 8.5Minimizes both acid-catalyzed and base-catalyzed ether cleavage 1.
Buffer 0.05 M TriethanolaminePrevents pH drift without introducing strong undissociated acid catalysts.
Atmosphere Argon/N₂ flushedPrevents atmospheric CO₂ absorption which lowers pH via carbonic acid formation.

Validated Experimental Protocols

Protocol A: Preparation of Long-Term Stable BMMU Stock Solutions

This protocol ensures the creation of a thermodynamically stable environment for BMMU, preventing premature crosslinking.

  • Solvent Degassing: Boil ultrapure water (18.2 MΩ·cm) for 15 minutes to expel dissolved CO₂, then cool to room temperature under a nitrogen stream.

  • Buffer Preparation: Add Triethanolamine (TEA) to the degassed water to achieve a 0.05 M concentration. Adjust the pH to exactly 8.0 using dilute NaOH or HCl.

  • Equilibrium Shift (Optional): Add 2% (v/v) absolute methanol to the buffer to suppress ether cleavage via Le Chatelier's principle.

  • Dissolution: Slowly add BMMU powder to the buffer while stirring gently. Maintain the solution temperature below 30°C to prevent thermal degradation.

  • Filtration & Storage: Pass the solution through a 0.22 µm PTFE syringe filter into an amber glass vial. Flush the headspace with Argon gas, seal tightly with a PTFE-lined cap, and store at 2–8°C.

Self-Validation Check: After 24 hours of storage, extract a 1 mL aliquot and measure the pH. If the pH has drifted below 7.8, atmospheric CO₂ has compromised the buffer capacity. Discard the solution, as irreversible oligomerization has likely initiated.

Protocol B: HPLC Quantification of BMMU Integrity

Use this protocol to verify the structural integrity of your BMMU stock before utilizing it in sensitive downstream syntheses.

  • Mobile Phase Preparation: Prepare an isocratic mixture of Ultrapure Water and Acetonitrile (80:20 v/v). Degas via sonication.

  • Sample Preparation: Dilute the BMMU stock 1:100 in the mobile phase to prevent column overloading.

  • Chromatography: Inject 10 µL onto a standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm). Set the flow rate to 1.0 mL/min.

  • Detection: Monitor UV absorbance at 210 nm.

  • Data Analysis: Compare the primary BMMU peak area against a freshly prepared standard curve. The appearance of earlier-eluting peaks indicates the formation of N-methoxymethyl-N'-hydroxymethylurea (partial hydrolysis).

Self-Validation Check: Inject a pure methanol blank before running the sample. If peaks appear at the BMMU retention time, column carryover is occurring, which will falsely indicate high BMMU concentration. Wash the column with 100% Acetonitrile until the baseline stabilizes.

References

  • BenchChem. "1,3-Bis(methoxymethyl)urea | Research Chemical". BenchChem.
  • Toivonen, H., & Björkqvist, B. "Effect of pH and NaOAc-buffer concentration on the rate of the hydrolytic decomposition of N,N'-bis(methoxymethyl)urea". SciSpace.
  • Arctom. "CAS NO. 141-07-1 | 1,3-Bis(methoxymethyl)

Sources

Technical Support Center: Troubleshooting Yellowing in Fabrics Treated with Methoxymethyl Urea

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting yellowing issues in fabrics treated with methoxymethyl urea. This guide is designed for researchers, scientists, and drug development professionals who may encounter fabric discoloration during their experiments. As a senior application scientist, my goal is to provide you with in-depth, field-proven insights to not only solve these issues but also to understand the underlying chemical principles.

This center is structured to provide direct answers to specific problems you may encounter. We will explore the causality behind experimental choices and outline self-validating protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is methoxymethyl urea and why is it used in fabric treatment?

Methoxymethyl urea is a crosslinking agent used in the textile industry to impart desirable properties to fabrics, particularly those made of cellulosic fibers like cotton.[1] These agents, which belong to a class of compounds known as N-methylol agents, react with the hydroxyl groups of cellulose to form a durable, cross-linked network within the fiber structure.[2][3] This network is what provides fabrics with enhanced wrinkle resistance, dimensional stability, and a "durable press" or "easy-care" finish.[1][4]

Q2: We've observed a distinct yellowing of our fabric after treatment with methoxymethyl urea and curing. What are the primary causes?

Yellowing in fabrics treated with methoxymethyl urea and other N-methylol compounds is a complex issue that can stem from several factors, often acting in combination.[5][6] The most common culprits include:

  • Thermal Degradation: Excessive heat during the curing process is a primary cause of yellowing.[7] High temperatures can lead to the decomposition of the methoxymethyl urea resin or the cellulose fibers themselves, forming colored compounds known as chromophores.[7][8]

  • Oxidative Yellowing: The interaction of the treated fabric with atmospheric oxygen, often accelerated by heat and humidity, can lead to oxidative degradation of both the crosslinking agent and the fabric.[8][9] This process can be particularly pronounced in natural fibers.[6]

  • Chemical Interactions and Byproducts: The chemical environment during treatment plays a crucial role. Factors such as the pH of the finishing bath, the type of catalyst used, and the presence of impurities can all influence the final color of the fabric.[10][11] For instance, the degradation of urea-formaldehyde resins, which are chemically related to methoxymethyl urea, can be catalyzed by acids.[12]

  • Interaction with Other Finishing Agents: Yellowing can also be induced by the interaction of the methoxymethyl urea with other chemicals in the finishing formulation, such as softeners or optical brightening agents (OBAs).[6][9] Some cationic softeners, for example, are known to contribute to yellowing.[10]

In-Depth Troubleshooting Guides

Issue 1: Yellowing Appears Immediately After Curing

This is one of the most common issues and is often directly related to the curing process itself.

Troubleshooting Steps:

  • Optimize Curing Temperature and Time: This is the most critical parameter to control. Over-curing, either through excessively high temperatures or prolonged duration, can lead to thermal degradation and subsequent yellowing.[7]

    • Recommendation: Start with the lower end of the recommended curing temperature range for your specific methoxymethyl urea product and fabric type. Incrementally increase the temperature or time as needed to achieve the desired performance properties, while closely monitoring for any color change.

  • Evaluate the Catalyst System: The type and concentration of the catalyst used can significantly impact the yellowing of the fabric.[13]

    • Recommendation: Ensure you are using the recommended catalyst for your methoxymethyl urea system. An incorrect catalyst or an improper concentration can lead to side reactions that produce colored byproducts.

  • Control the pH of the Finishing Bath: The pH of the application bath can influence the stability of the methoxymethyl urea and the crosslinking reaction.

    • Recommendation: Maintain the pH of the finishing bath within the range specified by the manufacturer. An overly acidic or alkaline environment can promote unwanted side reactions.[10]

Experimental Workflow: Optimizing Curing Conditions to Minimize Yellowing

This protocol outlines a systematic approach to determine the optimal curing temperature and time for your specific fabric and methoxymethyl urea system.

Materials:

  • Untreated fabric swatches

  • Methoxymethyl urea finishing solution (prepared according to your standard procedure)

  • Laboratory padding machine

  • Laboratory oven with precise temperature control

  • Spectrophotometer or colorimeter for measuring yellowness index (YI)

Procedure:

  • Prepare Fabric Samples: Cut a series of identical fabric swatches.

  • Apply Finishing Solution: Pad each swatch with the methoxymethyl urea solution to ensure even application.

  • Drying: Dry the treated swatches at a low temperature (e.g., 80-100°C) to remove excess moisture.

  • Curing Matrix:

    • Create a matrix of curing temperatures and times. For example:

      • Temperatures: 140°C, 150°C, 160°C, 170°C

      • Times: 1 min, 2 min, 3 min, 4 min

    • Cure one fabric swatch at each combination of temperature and time.

  • Colorimetric Analysis:

    • After curing, allow the swatches to cool to room temperature.

    • Measure the Yellowness Index (YI) of each swatch using a spectrophotometer according to a standard method like ASTM E313.

  • Performance Testing:

    • Evaluate the desired performance properties (e.g., wrinkle recovery angle) for each cured swatch.

  • Data Analysis:

    • Create a table to compare the YI and performance data for each curing condition.

    • Identify the curing parameters that provide the best balance of performance with the lowest YI.

Data Presentation:

Curing Temperature (°C)Curing Time (min)Yellowness Index (YI)Wrinkle Recovery Angle (°)
14015.2120
14025.5125
15016.8130
15027.5135
16019.1140
160210.2142

Diagram of the Troubleshooting Logic:

Troubleshooting_Yellowing Start Yellowing Observed in Fabric Curing Check Curing Process Start->Curing Storage Investigate Storage Conditions Start->Storage Chemical Analyze Chemical Formulation Start->Chemical TempTime Optimize Temperature & Time Curing->TempTime Catalyst Evaluate Catalyst System Curing->Catalyst pH Control Finishing Bath pH Curing->pH Solution Problem Resolved TempTime->Solution Catalyst->Solution pH->Solution Packaging Assess Packaging Materials Storage->Packaging Environment Monitor Storage Environment (Light, Humidity, Pollutants) Storage->Environment Packaging->Solution Environment->Solution Purity Verify Purity of Methoxymethyl Urea Chemical->Purity Additives Check for Interactions with Additives (Softeners, OBAs) Chemical->Additives Purity->Solution Additives->Solution

Caption: Troubleshooting workflow for yellowing in treated fabrics.

Issue 2: Yellowing Develops During Storage

Yellowing that appears over time during storage is often due to environmental factors or the slow degradation of the finishing agent.

Troubleshooting Steps:

  • Assess Packaging Materials: Certain plastics and cardboard can release phenolic compounds, such as Butylated Hydroxytoluene (BHT), which can react with nitrogen oxides in the air to cause yellowing, a phenomenon known as phenolic yellowing.[9][10]

    • Recommendation: Use packaging materials that are known to be free of phenolic antioxidants. Conduct a phenolic yellowing test (e.g., ISO 105-X18) on your packaging materials if you suspect this is the cause.

  • Control Storage Environment: Exposure to light, especially UV radiation, high humidity, and atmospheric pollutants can all contribute to the gradual yellowing of fabrics.[5][6]

    • Recommendation: Store treated fabrics in a cool, dark, and dry environment with good ventilation to minimize exposure to light and humidity.[5]

  • Evaluate for Residual Chemicals: Inadequate washing after treatment can leave residual chemicals on the fabric that can degrade over time and cause yellowing.

    • Recommendation: Ensure a thorough washing and neutralization step is included in your process after curing to remove any unreacted chemicals. A final fabric pH that is slightly acidic (around 6.0) is often recommended.[5]

Analytical Approaches for Identifying the Cause of Yellowing

When visual inspection and process review are inconclusive, analytical techniques can provide definitive answers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the chemical functional groups present on the fabric surface.[14] By comparing the spectra of a yellowed fabric with a control sample, it may be possible to identify changes in the chemical structure of the crosslinking agent or the cellulose, indicating degradation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile and semi-volatile organic compounds that may be contributing to yellowing.[14] It can be particularly effective for detecting the presence of phenolic compounds from packaging materials.

  • UV-Visible Spectroscopy: This method can be used to characterize the chromophores (color-causing compounds) present in the yellowed fabric. The absorption spectrum can provide clues about the chemical nature of the discoloration.

Diagram of the Crosslinking Mechanism and Potential for Yellowing:

Crosslinking_and_Yellowing Cellulose1 Cellulose Chain 1 (-OH) Crosslinked Crosslinked Cellulose Cellulose1->Crosslinked Reaction with MMU Cellulose2 Cellulose Chain 2 (-OH) Cellulose2->Crosslinked Reaction with MMU MMU Methoxymethyl Urea MMU->Crosslinked Degradation Degradation (Heat, Light, Oxidation) Crosslinked->Degradation Chromophores Chromophores (Yellowing) Degradation->Chromophores

Caption: Simplified mechanism of crosslinking and potential degradation pathway leading to yellowing.

Preventative Measures

Proactive measures are always more effective than reactive troubleshooting.

  • Proper Material Selection: Choose high-quality methoxymethyl urea and catalysts from reputable suppliers.

  • Process Control: Implement strict process controls for all parameters, including chemical concentrations, pH, curing temperature, and time.

  • Additive Screening: Before incorporating new softeners or other additives into your finishing formulation, perform a yellowing test to ensure they are compatible with the methoxymethyl urea system.

  • Storage Best Practices: Adhere to best practices for textile storage to minimize environmental exposure.

By understanding the fundamental principles of methoxymethyl urea chemistry and adopting a systematic approach to troubleshooting, you can effectively mitigate yellowing issues and ensure the quality and consistency of your treated fabrics.

References

  • Cotton Incorporated. (2002). OVERVIEW OF FABRIC YELLOWING. Retrieved from [Link]

  • Dehabadi, V. A., Buschmann, H. J., & Gutmann, J. S. (2013). Durable press finishing of cotton fabrics: An overview. Textile Research Journal, 83(16), 1974-1995.
  • Dyes and Pigments. (n.d.). Identification of Yellow Dye Types in Pre-Columbian Andean Textiles. ResearchGate. Retrieved from [Link]

  • Hebeish, A., et al. (1982). Studies of some basic aspects in easy care cotton finishing. Part VII. Urea oxalate as a catalyst for crosslinking. Cellulose Chemistry and Technology, 16(5), 545-555.
  • Hosain, M. A. (n.d.). Wash 'n' wear and crease recovery finishes. Textile School. Retrieved from [Link]

  • ChiuVention. (2025, September 17). Fabric Yellowing Complaints and Technician Reactions. ChiuVention. Retrieved from [Link]

  • Sylic. (2025, June 10). Common Causes of Fabric Yellowing And How To Prevent Them?. Water repellent. Retrieved from [Link]

  • ResearchGate. (2013, September 16). Durable press finishing of cotton fabrics: An overview. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2023, May 24). Hydrolytic and thermal stability of urea‐formaldehyde resins based on tannin and betaine bio‐fillers. ResearchGate. Retrieved from [Link]

  • IAEA. (2022, March 15). Degradation of urea-formaldehyde resin residues by a hydrothermal oxidation method into recyclable small molecular organics. IAEA. Retrieved from [Link]

  • Roffael, E., & Hüster, H. G. (2011). Complex chemical interactions on thermo hydrolytic degradation of urea formaldehyde resins (UF-resins) in recycling UF-bonded boards. European Journal of Wood and Wood Products, 69(4), 629-632.
  • ACS Publications. (2020). Thermal Degradation Kinetics of Urea–Formaldehyde Resins Modified by Almond Shells. ACS Publications. Retrieved from [Link]

  • PubMed. (2022, March 15). Degradation of urea-formaldehyde resin residues by a hydrothermal oxidation method into recyclable small molecular organics. PubMed. Retrieved from [Link]

  • Dyeing-pedia. (2023, December 7). Textile Yellowing Causes, Tests, and Solutions. Dyeing-pedia. Retrieved from [Link]

  • Testex. (2023, July 27). Textile Yellowing Causes, Tests and Solutions. Testex. Retrieved from [Link]

  • ResearchGate. (n.d.). Yellowing of white fabrics and garments. ResearchGate. Retrieved from [Link]

  • Dyeing-pedia. (2024, August 9). Causes, Tests and Solutions for Yellowing of Textiles. Dyeing-pedia. Retrieved from [Link]

  • Thuan Phuoc. (2025, August 28). Cotton Fabric Pre-treatment Technology: 5 Ways to Fix Errors. Thuan Phuoc. Retrieved from [Link]

  • ResearchGate. (2023, March 1). Synthetic Oligomers with Urea Binding and their Role as Crosslinkers in Improving the Printing Quality on Cotton Fabric. ResearchGate. Retrieved from [Link]

  • Textile colouration and finishes. (n.d.). Durable Press Finishes. Textile colouration and finishes. Retrieved from [Link]

  • James Heal. (n.d.). Phenolic Yellowing: The scientific reason that white clothes can go yellow. James Heal. Retrieved from [Link]

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effect of pH on the reactivity of 1,3-Bis(methoxymethyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the BMMU Technical Support & Troubleshooting Center . As a Senior Application Scientist, I have designed this guide to provide researchers, polymer chemists, and drug development professionals with a mechanistic understanding of 1,3-Bis(methoxymethyl)urea (BMMU).

BMMU is a highly versatile reagent, widely utilized as a crosslinking agent in polymer chemistry and a precursor in organic synthesis[1]. However, its reactivity is inextricably linked to the pH of its environment. Understanding the causality behind its pH-dependent behavior is the key to preventing premature degradation, optimizing crosslinking efficiency, and ensuring reproducible experimental outcomes.

Part 1: Mechanistic Overview of BMMU Reactivity

The reactivity of BMMU is governed by the lability of its ether linkages. Under acidic conditions, the ether oxygen is protonated, initiating a unimolecular nucleophilic substitution (SN1) pathway that forms a highly reactive N-acyliminium intermediate[1]. This intermediate can either react with nucleophiles (driving crosslinking) or react with water (driving hydrolytic decomposition).

BMMU_Reactivity BMMU 1,3-Bis(methoxymethyl)urea (BMMU) Acidic Acidic Media (pH < 6) Protonation of Ether Oxygen BMMU->Acidic H+ Catalysis Basic Mildly Basic (pH 7.5 - 8.5) Thermodynamic Stability BMMU->Basic Buffer Control StrongBase Strongly Basic (pH > 10) Hydroxide Catalysis BMMU->StrongBase OH- Catalysis Intermediate N-acyliminium Ion (Reactive Intermediate) Acidic->Intermediate SN1 Cleavage (- MeOH) Basic->BMMU Stable Storage Hydrolysis Hydrolytic Decomposition (Urea + Formaldehyde + Methanol) StrongBase->Hydrolysis Slow Cleavage Intermediate->Hydrolysis + H2O Crosslinking Crosslinking Reaction (Polymer Network Formation) Intermediate->Crosslinking + Nucleophile (e.g., -OH, -NH2)

Fig 1. pH-dependent reaction pathways of 1,3-Bis(methoxymethyl)urea (BMMU).

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my aqueous BMMU stock solution degrade over time, and what is the optimal storage pH? A: BMMU undergoes hydrolytic decomposition in water, releasing formaldehyde, methanol, and urea[1]. This hydrolysis is catalyzed by both hydroxonium (H₃O⁺) and hydroxide (OH⁻) ions. Kinetic studies demonstrate that the reaction is distinctly faster in acidic conditions, while the maximum thermodynamic stability of BMMU is achieved in the mildly alkaline region, specifically around pH 8.0. To prevent degradation, always adjust your aqueous stock solutions to pH 7.5–8.5 using a dilute base[2].

Q2: How does the acid-catalyzed crosslinking mechanism actually work? A: BMMU crosslinking relies on the generation of electrophilic sites. When an acid catalyst is introduced, it protonates the methoxy oxygen. The subsequent cleavage of methanol (an SN1 process) yields a resonance-stabilized N-acyliminium ion[1]. This highly electrophilic intermediate rapidly undergoes nucleophilic attack by hydroxyl or amine groups present on your target polymer, forming a stable covalent crosslink.

Q3: Can the choice of buffer affect BMMU reactivity even if the pH is held constant? A: Yes. The hydrolysis of BMMU is subject to general acid and base catalysis. This means that undissociated buffer acids (such as acetic acid in a sodium acetate buffer) can directly catalyze the cleavage of the methoxymethyl group, even if the bulk pH remains neutral. When designing stability assays, minimize buffer concentrations or select buffers with non-nucleophilic, sterically hindered conjugate acids to reduce background catalysis.

Part 3: Quantitative Data & Troubleshooting Guide

To assist in formulation and experimental design, the following table synthesizes the reactivity profile of BMMU across different pH environments.

Table 1: Effect of pH on the Reactivity and Application of BMMU

pH RangeDominant Catalytic SpeciesReactivity ProfilePrimary Consequence / Recommended Action
< 5.0 H₃O⁺Extremely HighRapid SN1 cleavage. Ideal for inducing crosslinking but causes rapid degradation in aqueous storage.
6.0 - 7.0 H₃O⁺, Undissociated AcidModerateSusceptible to general acid catalysis by buffers (e.g., NaOAc). Avoid for long-term storage.
7.5 - 8.5 None (Minimum Catalysis)Very LowMaximum Stability. Optimal pH range for the storage of BMMU solutions and resin precursors.
> 9.0 OH⁻Low to ModerateGradual base-catalyzed decomposition. Avoid prolonged exposure to strong alkalis.
Common Troubleshooting Scenarios
  • Issue: Premature gelation of polymer formulations containing BMMU.

    • Cause: The formulation pH has drifted below 6.0, or ambient moisture has generated trace acids, triggering premature N-acyliminium ion formation.

    • Solution: Buffer the formulation to pH 7.5, or utilize a latent acid catalyst (e.g., a blocked sulfonic acid) that only activates upon thermal baking.

  • Issue: Incomplete crosslinking during thermal curing.

    • Cause: Insufficient acid catalyst or inadequate baking temperature to drive the volatilization of the methanol byproduct.

    • Solution: Ensure the addition of a strong acid catalyst (e.g., 5-10% p-toluenesulfonic acid) and verify that the baking temperature reaches at least 120 °C to 200 °C to shift the reaction equilibrium forward[3].

Part 4: Self-Validating Experimental Protocols

The following methodologies are designed with built-in validation steps to ensure scientific rigor and reproducibility.

Protocol A: pH-Controlled Acid-Catalyzed Crosslinking of BMMU

This protocol outlines the standard procedure for utilizing BMMU as a crosslinking agent in thin-film polymer applications (e.g., spin-on spacer materials)[3].

  • Formulation Preparation: Dissolve your target nucleophilic polymer (e.g., a polyol) and BMMU in a compatible organic solvent system (e.g., propylene glycol monomethyl ether acetate). BMMU should constitute 80–95% of the total solids by weight[3].

  • Catalyst Integration: Add an acid catalyst, such as p-toluenesulfonic acid (p-TSA), at a concentration of 5% to 10% by weight relative to the BMMU[3].

    • Self-Validation Check: The solution should remain clear and fluid at room temperature. If viscosity increases rapidly, the solvent contains trace water/acid; switch to anhydrous solvents.

  • Application: Spin-coat the composition onto the target substrate to achieve the desired film thickness (typically 30 nm to 100 nm)[3].

  • Thermal Curing: Bake the substrate on a hot plate at 160 °C to 200 °C for 30 to 60 seconds[3].

    • Causality Note: This high temperature serves a dual purpose: it provides the activation energy for the crosslinking reaction and drives off the released methanol, preventing the reaction from reversing.

Protocol B: HPLC-Based Hydrolysis Kinetic Assay for BMMU Stability

This protocol is used to empirically determine the degradation rate of BMMU under specific pH and buffer conditions,[2].

  • Buffer Preparation: Prepare 0.053 M sodium acetate (NaOAc) buffer solutions. Adjust separate aliquots to pH 6.0, 7.0, and 8.0 using dilute acetic acid or NaOH.

  • Incubation: Spike BMMU into the buffer solutions to achieve a known starting concentration. Place the sealed vials in a thermostatic water bath set to 50 °C.

  • Sampling & Quenching (Critical Step): Withdraw 1 mL aliquots at pre-defined time intervals (e.g., 0, 15, 30, 60 minutes). Immediately quench the hydrolysis reaction by adjusting the aliquot's pH to 8.0 (the stability maximum) using a pre-calibrated NaOH micro-addition, and plunge the vial into an ice bath (4 °C).

    • Causality Note: Quenching at pH 8.0 arrests the acid-catalyzed SN1 cleavage, ensuring the BMMU concentration measured by HPLC accurately reflects the concentration at the exact moment of sampling.

  • HPLC Analysis: Inject the quenched samples onto a reversed-phase C18 HPLC column. Use an appropriate mobile phase and monitor via UV detection to quantify the unreacted BMMU peak,[2]. Plot the natural log of concentration versus time to derive the pseudo-first-order rate constant.

Part 5: References

  • Toivonen, H., & Björkqvist, B. "Effect of pH and NaOAc-buffer concentration on the rate of the hydrolytic decomposition of N,N'-bis(methoxymethyl)urea". SciSpace. Available at:[Link]

  • "Spin-on spacer materials for double- and triple-patterning lithography" (US20100170868A1). Google Patents. Available at:

Sources

Technical Support Center: Overcoming Solubility Issues of 1,3-Bis(methoxymethyl)urea in Resin Blends

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing phase separation, turbidity, and premature gelation when incorporating 1,3-Bis(methoxymethyl)urea (BMMU) into complex resin matrices.

BMMU (CAS: 141-07-1) is a highly reactive, polar crystalline crosslinking agent utilized extensively in thermosetting polymers and specialized coatings[1]. While its methoxymethyl groups provide excellent reactivity for condensation networks, they also introduce significant thermodynamic and kinetic challenges during the solubilization phase[1]. This guide dissects the causality behind these failures and provides self-validating protocols to ensure stable, homogeneous resin blends.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does BMMU precipitate or form a turbid suspension when added directly to a hydrophobic resin matrix? The Causality: This is a classic thermodynamic polarity mismatch. BMMU features polar methoxymethyl groups, making it highly soluble in water and alcohols, but inherently incompatible with non-polar or highly hydrophobic resin matrices[1]. The Solution: Do not add solid BMMU directly to the bulk resin. Instead, utilize a bridging co-solvent (such as anhydrous methanol or dipropylene glycol monomethyl ether) to dissolve the BMMU first, creating an intermediate phase that lowers the interfacial tension before integration into the bulk matrix.

Q2: My BMMU-resin blend becomes cloudy over time, even after achieving initial homogeneity. What is happening? The Causality: Moisture-induced degradation. Ambient moisture triggers the hydrolysis of BMMU. Water molecules attack and cleave the ether linkages, yielding formaldehyde, methanol, and insoluble urea[2]. The turbidity you observe is the precipitation of these urea byproducts. The Solution: Implement rigorous pre-drying of the BMMU solid and maintain strictly anhydrous conditions during storage and blending[2].

Q3: How do I prevent premature gelation (self-condensation) during the blending process? The Causality: BMMU undergoes acid-catalyzed condensation to form thermosetting networks[2]. If the resin matrix has a slightly acidic pH, or if the blending temperature exceeds 40°C, the methoxymethyl groups will prematurely crosslink with each other (self-condensation) rather than waiting for the curing phase[3]. The Solution: Maintain a neutral to slightly alkaline pH during blending and control shear-mixing temperatures strictly below 40°C[3]. Strong acid catalysts (e.g., p-toluene sulfonic acid) should only be introduced immediately prior to the final high-temperature bake (120°C–250°C)[4].

Part 2: Quantitative Data – Solubility & Stability Metrics

To maintain a stable formulation, environmental and physical parameters must be tightly controlled. The table below summarizes the critical thresholds for BMMU processing.

ParameterOptimal RangeCritical Failure ThresholdMechanistic Consequence of Failure
Moisture Content < 0.1% w/w> 0.5% w/wHydrolysis of ether linkage; insoluble urea precipitation[2].
Blending Temperature 20°C – 35°C≥ 40°CPremature exothermic self-condensation and gelation[3].
Matrix pH (Pre-cure) 7.0 – 7.5< 6.5 (Acidic)Unwanted catalytic activation leading to phase separation.
Curing Temperature 120°C – 250°C< 100°CIncomplete crosslinking; poor mechanical/film strength[4].

Part 3: Self-Validating Experimental Protocol

To guarantee reproducibility, every protocol must act as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met. Note: BMMU causes skin irritation and serious eye damage; standard PPE (gloves, goggles, lab coat) is mandatory[5].

Protocol: Anhydrous Solubilization & Matrix Integration of BMMU

Step 1: Desiccation (Moisture Elimination)

  • Action: Spread solid BMMU evenly on a glass Petri dish. Dry in a vacuum oven at 35°C for 12 hours. Do not exceed 40°C to prevent thermal degradation[3].

  • Causality: Removes ambient moisture that drives the hydrolysis of the ether linkages[2].

  • Validation Checkpoint: Perform gravimetric analysis. The mass variance must be < 0.1% over a 2-hour interval. If mass continues to drop, extend drying time.

Step 2: Co-Solvent Solubilization

  • Action: Dissolve the dried BMMU in an anhydrous polar protic/aprotic co-solvent (e.g., dipropylene glycol monomethyl ether) under gentle magnetic stirring (300 rpm) at room temperature.

  • Causality: Bridges the polarity gap between the highly polar methoxymethyl groups of BMMU and the hydrophobic resin matrix[1].

  • Validation Checkpoint: Visual and optical clarity. The solution must be completely transparent. Test with a nephelometer; turbidity must register < 2 NTU.

Step 3: Resin Matrix Integration

  • Action: Introduce the BMMU-solvent mixture dropwise into the primary resin matrix using high-shear mixing (1500 rpm). Utilize a cooling jacket to maintain the vessel temperature strictly below 35°C. Ensure the matrix pH is neutral (pH 7.0–7.5).

  • Causality: Exceeding 40°C or acidic conditions will trigger premature exothermic self-condensation[3].

  • Validation Checkpoint: Rheological stability. Viscosity should remain stable within ±5% of the baseline resin blend for a 24-hour observation period.

Step 4: Catalyst Addition & Curing (Post-Solubilization)

  • Action: Only add the acid catalyst (e.g., p-toluene sulfonic acid, 1-10 wt%) immediately prior to application. Bake the formulation at 120°C–250°C for 30-60 seconds[4].

  • Causality: The acid catalyst lowers the activation energy for the condensation reaction, driving the crosslinking network formation to completion by evolving methanol and water[2][4].

  • Validation Checkpoint: Perform Thermogravimetric Analysis (TGA) on the cured film to confirm full crosslinking density and the absence of volatile outgassing.

Part 4: Workflow Visualization

G N1 1. Solid BMMU (Polar Crystalline) N2 2. Pre-Drying Phase (Vacuum, <40°C) N1->N2 Moisture Removal Err1 Hydrolysis Pathway (Ether Cleavage) N1->Err1 Ambient Moisture N3 3. Co-Solvent Integration (Alcohols / Ethers) N2->N3 Dissolution N4 4. Resin Matrix Blending (Shear Mixing, pH Neutral) N3->N4 Blending N5 5. Homogeneous Blend (Ready for Acid Catalyst) N4->N5 Stabilization Err2 Premature Gelation (Self-Condensation) N4->Err2 Temp >40°C or Acidic pH

Workflow for BMMU solubilization in resin blends, highlighting failure pathways.

References

  • CymitQuimica. "CAS 141-07-1: N,N′-Bis(methoxymethyl)urea". Available at: 1

  • BenchChem. "1,3-Bis(methoxymethyl)urea | Research Chemical". Available at: 2

  • PubChem. "1,3-Bis(methoxymethyl)urea | CID 8832". Available at:5

  • ChemicalBook. "Dimethylolurea | 140-95-4". Available at: 3

  • Google Patents. "US20100170868A1 - Spin-on spacer materials for double- and triple-patterning lithography". Available at: 4

Sources

Technical Support Center: Polymerization of N,N'-Bis(methoxymethyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for N,N'-Bis(methoxymethyl)urea (BMMU). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling the polymerization of this versatile crosslinking agent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) structured to address specific challenges you may encounter during your experiments.

Section 1: Understanding the Fundamentals

Before troubleshooting, it's crucial to understand the core chemistry. The polymerization of BMMU is a condensation reaction, typically acid-catalyzed, that results in the formation of a crosslinked thermoset polymer network.[1] The methoxymethyl groups are the reactive sites, which, under acidic conditions, can react with other BMMU molecules or with active hydrogen atoms on a substrate, releasing methanol and forming methylene or ether linkages. Controlling the rate of this reaction is paramount to achieving desired material properties and avoiding premature gelation.

Core Polymerization Mechanism

The reaction proceeds via an acid-catalyzed mechanism. The selection of an appropriate catalyst is crucial for achieving high conversion rates and selectivity.[1]

BMMU N,N'-Bis(methoxymethyl)urea (BMMU) Protonation Protonation of Ether Oxygen (Acid Catalyst, H⁺) BMMU->Protonation Step 1: Catalyst Introduction Carbocation Formation of Carbocation Intermediate + CH₃OH Protonation->Carbocation Step 2: Methanol Elimination Nucleophilic_Attack Nucleophilic Attack by another BMMU molecule or substrate (R-H) Carbocation->Nucleophilic_Attack Step 3: Chain Propagation Crosslink Formation of Methylene/Ether Bridge (Crosslinked Polymer) Nucleophilic_Attack->Crosslink Step 4: Network Formation

Caption: Acid-catalyzed condensation polymerization of BMMU.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions about controlling BMMU polymerization.

Q1: What are the primary factors that control the polymerization rate of BMMU?

A: The rate is primarily controlled by three factors:

  • Catalyst Type and Concentration: Stronger acids or higher catalyst concentrations will significantly accelerate the reaction. The choice of catalyst, including acid and metal-based options, is critical.[1]

  • Temperature: Like most chemical reactions, the rate increases with temperature, following the Arrhenius equation.[1] Higher temperatures provide the necessary activation energy for the condensation reaction.[2]

  • pH: The reaction is acid-catalyzed, so a lower pH environment will result in a faster polymerization rate. The concentration of hydronium ions directly impacts the initial protonation step.[1][3]

Q2: Can I polymerize BMMU without a catalyst?

A: Thermal auto-polymerization is possible at elevated temperatures, but it is generally slow, difficult to control, and may lead to undesirable side products. For predictable and controlled polymerization, a catalyst is strongly recommended.[1]

Q3: What is the typical shelf life of BMMU, and how does storage affect its reactivity?

A: BMMU is more stable than its non-etherified precursor, 1,3-bis(hydroxymethyl)urea.[1] However, it can slowly self-polymerize over time, especially if exposed to acidic contaminants or moisture. Store it in a cool, dry place, tightly sealed, and away from acidic vapors to ensure its reactivity remains consistent for your experiments.

Q4: How can I stop a BMMU polymerization reaction once it has started?

A: To quench the reaction, you need to neutralize the acid catalyst. This can be achieved by adding a stoichiometric amount of a non-nucleophilic base, such as triethylamine or pyridine. The rapid neutralization will halt the protonation step, effectively stopping the polymerization cascade.

Section 3: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Issue 1: Polymerization is Occurring Too Quickly, Leading to Premature Gelation

Q: My reaction mixture is gelling almost instantly after adding the catalyst, preventing uniform mixing and application. How can I slow it down?

A: Premature gelation is a common issue caused by an excessively high reaction rate. Here’s a systematic approach to regain control.

Start Problem: Premature Gelation Check_Catalyst Step 1: Evaluate Catalyst - Reduce Concentration - Use a Weaker Acid Start->Check_Catalyst Check_Temp Step 2: Lower Temperature - Run at or below RT - Use an ice bath Check_Catalyst->Check_Temp Check_Solvent Step 3: Consider Solvent - Increase solvent volume - Ensure no protic impurities Check_Temp->Check_Solvent Add_Inhibitor Step 4 (Advanced): Add a Polymerization Inhibitor Check_Solvent->Add_Inhibitor Solution Result: Controlled Polymerization Rate Add_Inhibitor->Solution

Caption: Troubleshooting workflow for rapid polymerization.

Detailed Solutions:

  • Reduce Catalyst Concentration: This is the most direct way to decrease the rate. Perform a catalyst concentration screening experiment to find the optimal level for your desired gel time.

  • Select a Weaker Acid Catalyst: If you are using a strong acid like sulfuric acid, consider switching to a weaker acid like p-toluenesulfonic acid (pTSA) or an acid salt. This reduces the equilibrium concentration of protonated BMMU, thereby slowing the reaction.

  • Lower the Reaction Temperature: Reducing the temperature significantly decreases the reaction rate constant.[2] Try running the reaction at room temperature or in an ice bath to gain better control over the initial stages.

  • Introduce a Polymerization Inhibitor: For very sensitive systems, a small amount of a polymerization inhibitor can be added.[4] These are substances that delay or prevent undesired polymerization.[4] Common inhibitors for free-radical systems might not be effective here; instead, a weak base or a moisture scavenger that can compete with the catalyst's protonation action may be suitable. Always validate the inhibitor's compatibility with your system.

ParameterHigh Rate ConditionRecommended Change for Slower RateRationale
Catalyst Strong Acid (e.g., H₂SO₄)Weaker Acid (e.g., pTSA)Reduces the availability of protons for the initial activation step.[1]
Concentration High [Catalyst]Low [Catalyst]Rate is directly proportional to catalyst concentration.
Temperature > 50 °C0 - 25 °CDecreases the kinetic energy, lowering the frequency of effective molecular collisions.[2]
Issue 2: Polymerization is Too Slow or Incomplete

Q: My reaction is not reaching the desired level of crosslinking within a reasonable timeframe, or it stalls at low conversion. How can I increase the rate?

A: A sluggish reaction can be just as problematic as one that is too fast. The causes are typically the inverse of those for premature gelation.

Detailed Solutions:

  • Increase Catalyst Concentration or Strength: If using a weak acid, either increase its concentration or switch to a stronger acid catalyst. This will increase the rate of formation of the reactive carbocation intermediate.[1]

  • Increase Reaction Temperature: Gently heating the reaction mixture is a highly effective way to accelerate the polymerization.[2] A temperature screening experiment (e.g., 40°C, 60°C, 80°C) can help you find a balance between rate and control. Be aware that excessive heat can lead to side reactions.[5]

  • Remove Reaction Byproducts: The polymerization of BMMU is a condensation reaction that releases methanol. According to Le Chatelier's principle, removing this byproduct will shift the equilibrium towards the polymer product. Performing the reaction under a vacuum or with a gentle stream of inert gas can help drive it to completion.

  • Check for Contaminants: The presence of basic impurities (e.g., residual amines from synthesis) can neutralize the acid catalyst, inhibiting the reaction. Ensure your BMMU and solvent are pure. Water can also interfere by hydrolyzing the methoxymethyl groups back to hydroxymethyl groups, which have different reactivity.[1]

Section 4: Experimental Protocols

Protocol 1: Monitoring Polymerization Rate via In-line FT-NIR Spectroscopy

This protocol allows for real-time monitoring of the reaction by tracking the disappearance of the C-H stretch of the methoxy group and the appearance of new signals from the polymer backbone.

Materials:

  • Jacketed reaction vessel

  • Mechanical stirrer

  • Temperature controller

  • FT-NIR spectrometer with an immersion probe

  • N,N'-Bis(methoxymethyl)urea (BMMU)

  • Anhydrous solvent (e.g., Dioxane, THF)

  • Acid catalyst (e.g., p-Toluenesulfonic acid)

Procedure:

  • Assemble the reaction apparatus, ensuring the FT-NIR probe is securely immersed in the reaction zone.

  • Charge the reactor with the desired amount of BMMU and solvent.

  • Begin stirring and bring the mixture to the target reaction temperature (e.g., 50 °C).

  • Once the temperature is stable, begin collecting a background NIR spectrum.

  • Initiate the reaction by adding the acid catalyst. Immediately start time-course spectral acquisition.

  • Monitor the change in absorbance at key wavenumbers. The C-H stretch of the -OCH₃ group (typically around 2820 cm⁻¹) will decrease over time.

  • Continue data collection until the spectral changes plateau, indicating the reaction has reached completion or equilibrium.

  • Use the spectral data to plot concentration vs. time, from which the polymerization rate can be calculated. This technique has been successfully used to monitor similar resin syntheses.[6]

Protocol 2: Determining Gel Point via Viscometry

The gel point is characterized by a sharp, almost infinite increase in viscosity. This method helps to precisely determine the time to gelation under specific conditions.

Materials:

  • Reaction vessel in a temperature-controlled bath

  • Rotational viscometer with appropriate spindle

  • N,N'-Bis(methoxymethyl)urea (BMMU)

  • Substrate/Co-monomer (if applicable)

  • Acid catalyst

Procedure:

  • Set up the reaction vessel in the temperature bath and charge it with BMMU and any other reactants, but not the catalyst.

  • Allow the mixture to reach thermal equilibrium.

  • Lower the viscometer spindle into the solution and begin measurement at a constant, low shear rate.

  • Record the initial viscosity.

  • Add the catalyst to the mixture and start a timer simultaneously.

  • Record the viscosity at regular intervals (e.g., every 30 seconds).

  • The gel time is the point at which the viscosity increases so dramatically that the viscometer can no longer provide a reading or shows a near-vertical increase when plotted against time.

References

  • Kinetic Control and Trapping in the Supramolecular Polymerization of m‐Terphenyl Bis‐Urea Macrocycles. PMC.[Link]

  • Correlation between Polymerization Rate, Mechanism, and Conformer Thermodynamic Stability in Urea/Methoxide-Catalyzed Ring-Opening Polymerization of Macrocyclic Carbonates. Diva-Portal.org.[Link]

  • Importance of pH in Synthesis of pH-Responsive Cationic Nano- and Microgels. MDPI.[Link]

  • A bifunctional urea catalyst enables controlled/living ring-opening polymerization: access to various polyesters. New Journal of Chemistry (RSC Publishing).[Link]

  • Methanol” mediated Selective N-Methylation of Urea via Transfer Hydrogen. ChemRxiv.[Link]

  • Polymerization Inhibitors. Quimidroga.[Link]

  • Temperature Effects in Conventional and RAFT Photopolymerization. PMC - NIH.[Link]

  • Importance of pH in Synthesis of pH-Responsive Cationic Nano- and Microgels. MDPI.[Link]

  • Polymerization monitoring. SensoTech GmbH.[Link]

  • Controlled Radical Polymerization of (Meth)acrylates by ATRP with NiBr2(PPh3)2 as Catalyst. Macromolecules.[Link]

  • What is high performance polymerization inhibitor? Wako Pure Chemical Industries.[Link]

  • Online Monitoring of Polymerizations: Current Status. Monash University.[Link]

  • Top Analytical Techniques for Characterizing Custom Polymers. ResolveMass Laboratories Inc.[Link]

  • Importance of pH in Synthesis of pH-Responsive Cationic Nano- and Microgels. PubMed.[Link]

  • Catalyst compositions and method of polymerization therewith.
  • Design and synthesis of bis-urea based supramolecular polymers as hydrogel. Eindhoven University of Technology.[Link]

  • Bisurea-based supramolecular polymers: From structure to properties. Comptes Rendus de l'Académie des Sciences.[Link]

  • Cooperative Supramolecular Polymerization of Triphenylamine bis-Urea Macrocycles. NSF PAR.[Link]

  • Products of Reaction Between N,N '-Bis(2-hydroxyethyl)urea and Ethylene Carbonate and their Application to Obtain Polyurethane Foams. ResearchGate.[Link]

  • use of ft-nir spectroscopy for on-line monitoring of formaldehyde-based resin synthesis. Chimar Hellas.[Link]

  • Catalytic aminomethylation of aliphatic and aromatic amines using (thio)urea. Sciforum.[Link]

  • Kinetics of methyl methacrylate polymerization initiated with N,N′-bis[(4-t-Butylazo-4-cyanovaleryl)- oxyethyl]-azo - bis-formamide. ResearchGate.[Link]

  • Methods for inhibiting polymerization of hydrocarbons utilizing a hydroxyalkylhydroxylamine.

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Validation & Comparative

FTIR Spectroscopic Profiling of 1,3-Bis(methoxymethyl)urea: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals

Introduction & Mechanistic Causality

As a Senior Application Scientist, I frequently encounter challenges in verifying the precise structural composition of highly functionalized crosslinking agents. In polymer science and medicinal chemistry, urea derivatives serve as essential building blocks and organocatalysts. 1,3-Bis(methoxymethyl)urea is a highly stable, etherified derivative of urea. Understanding its structural integrity is paramount, as the presence of unreacted hydroxyl groups or polymeric byproducts can drastically alter reaction kinetics and the physical properties of the final thermoset resin or pharmaceutical intermediate[1].

Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly sensitive method for validating the chemical structure of 1,3-bis(methoxymethyl)urea. By comparing its spectral fingerprint against its precursors—pure Urea and the intermediate 1,3-Bis(hydroxymethyl)urea (dimethylolurea)—we can precisely track the progression of alkaline methylolation and subsequent acid-catalyzed etherification[1].

The causality of the spectral shifts is rooted in the molecular environment of the functional groups:

  • Amide Shift: The substitution of the primary amine hydrogens in urea with electron-donating methoxymethyl groups alters the resonance of the urea core. This causes the Amide I (C=O stretching) band to shift from ~1677 cm⁻¹ in pure urea to ~1640 cm⁻¹ in the substituted derivative[2].

  • Etherification Marker: The conversion of the hydroxymethyl intermediate to a methoxymethyl ether introduces a strong, asymmetric C–O–C stretching vibration at ~1100 cm⁻¹. This peak is the definitive marker of successful etherification[1].

  • Hydroxyl Depletion: A complete reaction is validated by the disappearance of the broad O–H stretching band (~3300–3500 cm⁻¹) characteristic of 1,3-bis(hydroxymethyl)urea, leaving only the sharper secondary N–H stretching peaks at ~3330 cm⁻¹[2].

Quantitative Spectral Comparison

The following table summarizes the characteristic FTIR absorption peaks, allowing for rapid objective comparison between 1,3-bis(methoxymethyl)urea and its structural alternatives.

Functional Group VibrationUrea (Precursor)[3]1,3-Bis(hydroxymethyl)urea (Intermediate)[4]1,3-Bis(methoxymethyl)urea (Target)[1],[2]Diagnostic Significance
N–H Stretching 3438 cm⁻¹, 3340 cm⁻¹ (Primary, intense)~3300–3400 cm⁻¹ (Overlaps with O-H)~3330 cm⁻¹ (Secondary, sharper)Indicates degree of nitrogen substitution.
O–H Stretching N/A~3300–3500 cm⁻¹ (Broad, strong)Absent Confirms absence of unreacted methylol groups.
C=O Stretching (Amide I) 1677 cm⁻¹~1650 cm⁻¹~1640 cm⁻¹Shifts to lower wavenumber due to substitution.
N–H Bending (Amide II) 1625 cm⁻¹~1550 cm⁻¹~1530–1560 cm⁻¹Confirms secondary amide formation.
C–O Stretching (Alcohol) N/A~1000–1050 cm⁻¹N/ADifferentiates alcohol from ether linkage.
C–O–C Stretching (Ether) N/AN/A~1100 cm⁻¹ (Strong) Definitive proof of etherification.
C–N Stretching 1454 cm⁻¹~1450 cm⁻¹~1450 cm⁻¹Baseline structural confirmation.

Structural Evolution Workflow

The chemical transformation from urea to 1,3-bis(methoxymethyl)urea dictates the spectral changes observed during quality control.

Pathway Urea Urea C=O: ~1677 cm⁻¹ N-H: ~3438 cm⁻¹ Step1 Alkaline Methylolation (+ Formaldehyde) Urea->Step1 DMU 1,3-Bis(hydroxymethyl)urea O-H: ~3400 cm⁻¹ C-O: ~1020 cm⁻¹ Step1->DMU Step2 Acidic Etherification (+ Methanol) DMU->Step2 Product 1,3-Bis(methoxymethyl)urea C-O-C: ~1100 cm⁻¹ C=O: ~1640 cm⁻¹ Step2->Product Validation FTIR Quality Control Verify absence of O-H Confirm C-O-C at 1100 cm⁻¹ Product->Validation

Chemical synthesis and FTIR validation workflow for 1,3-Bis(methoxymethyl)urea.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure absolute trustworthiness in your analytical results, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system. By utilizing an internal baseline and reference standards, this methodology eliminates environmental artifacts (such as atmospheric water vapor) that could falsely present as O-H stretching.

Materials Required:
  • FTIR Spectrometer equipped with a Diamond or ZnSe ATR crystal.

  • Isopropanol (for cleaning).

  • Analytical standards: Pure Urea (>99%), 1,3-Bis(hydroxymethyl)urea, and the synthesized 1,3-Bis(methoxymethyl)urea sample.

Step-by-Step Methodology:

Step 1: System Initialization and Cleaning

  • Action: Clean the ATR crystal with isopropanol and a lint-free wipe. Allow to air dry completely.

  • Causality: Residual solvents or organic contaminants will introduce spurious C-H or O-H peaks, compromising the validation of the etherification process.

Step 2: Background Spectrum Acquisition

  • Action: Collect a background spectrum (ambient air) from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

  • Causality: This step is critical for atmospheric compensation. Water vapor exhibits sharp peaks in the 3500–4000 cm⁻¹ and 1300–2000 cm⁻¹ regions, which must be subtracted to accurately assess the sample's N-H and C=O bands.

Step 3: Reference Standard Validation (System Suitability)

  • Action: Place a small amount of pure Urea standard on the ATR crystal. Apply consistent pressure using the anvil. Collect the spectrum.

  • Validation Check: Ensure the C=O stretch is sharply resolved at 1677 cm⁻¹[3]. If this peak is shifted or broadened, recalibrate the instrument's pressure anvil or check for crystal damage.

Step 4: Sample Acquisition and Processing

  • Action: Clean the crystal, then apply the 1,3-Bis(methoxymethyl)urea sample. Collect the spectrum using the same parameters (32 scans, 4 cm⁻¹ resolution).

  • Action: Apply baseline correction and atmospheric suppression algorithms via the spectrometer software.

Step 5: Spectral Interpretation and Quality Assurance

  • Action: Interrogate the 1100 cm⁻¹ region. A strong, sharp peak indicates the C-O-C ether linkage[1].

  • Action: Interrogate the 3300–3500 cm⁻¹ region. The presence of a broad, parabolic curve indicates incomplete etherification (residual 1,3-bis(hydroxymethyl)urea) or hygroscopic water absorption. A pure sample will only show the distinct, sharper secondary N-H stretch at ~3330 cm⁻¹[2].

Protocol Prep 1. Crystal Prep (Isopropanol Wash) Bkg 2. Background (Atmospheric Subtraction) Prep->Bkg Ref 3. System Check (Urea Standard) Bkg->Ref Scan 4. Sample Scan (4000-400 cm⁻¹) Ref->Scan Validate 5. Peak Validation (C-O-C & Amide I/II) Scan->Validate

Step-by-step ATR-FTIR experimental workflow for self-validating sample analysis.

Conclusion

For researchers utilizing urea derivatives in polymer synthesis or drug development, distinguishing 1,3-bis(methoxymethyl)urea from its precursors is a critical quality control step. By focusing on the emergence of the ~1100 cm⁻¹ C-O-C stretching band and the shift of the Amide I band to ~1640 cm⁻¹, scientists can confidently confirm complete etherification. Utilizing a self-validating ATR-FTIR protocol ensures that these structural assessments remain highly accurate and free from environmental artifacts.

References

1.[1] Benchchem. "1,3-Bis(methoxymethyl)urea | Research Chemical". benchchem.com. 2.[2] Google Patents. "US4265945A - Quaternary ureidomethyl phosphonium salts". google.com. 3.[4] Benchchem. "An In-depth Technical Guide to the Chemical Properties of 1,3-Bis(hydroxymethyl)urea". benchchem.com. 4.[3] ResearchGate. "(a) FTIR Spectrum of pure Urea". researchgate.net.

Sources

comparison of 1,3-Bis(methoxymethyl)urea vs DMDHEU for crease recovery

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of 1,3-Bis(methoxymethyl)urea vs. DMDHEU for Crease Recovery in Cellulosic Textiles

Executive Summary & Chemical Context

Cellulosic fibers, particularly cotton, are highly prone to wrinkling. Moisture and mechanical stress disrupt the internal hydrogen bonds within the amorphous regions of the polymer chains, causing them to slip and reform in a creased configuration. To impart "durable press" or wash-and-wear properties, crosslinking agents are utilized to form rigid covalent bridges between adjacent cellulose chains, locking them into a flat state.

This guide provides an objective, data-driven comparison between two prominent urea-formaldehyde derivatives used for this purpose: the linear 1,3-Bis(methoxymethyl)urea (BMMU) and the cyclic Dimethylol dihydroxyethyleneurea (DMDHEU) .

Mechanistic Divergence: Linear vs. Cyclic Ureas

The fundamental performance differences between BMMU and DMDHEU stem directly from their molecular architectures and the resulting hydrolytic stability of their cellulose crosslinks.

1,3-Bis(methoxymethyl)urea (BMMU): BMMU is a linear, etherified urea-formaldehyde compound[1]. During the curing process, acid catalysis protonates the methoxymethyl groups, driving the elimination of methanol to form a resonance-stabilized carbocation[1]. This intermediate electrophilically attacks the hydroxyl groups of cellulose, forming a C-N-C crosslink.

  • The Causality of Failure: Because BMMU is a linear molecule, the resulting crosslink is sterically exposed. This exposure makes the ether linkage highly susceptible to acid/base hydrolysis during standard laundering. The cleavage of these bonds rapidly reverses the crease recovery effect and continuously releases high levels of free formaldehyde[2].

Dimethylol dihydroxyethyleneurea (DMDHEU): DMDHEU is a cyclic urea derivative synthesized from urea, glyoxal, and formaldehyde[3]. It crosslinks cellulose via its N-methylol groups.

  • The Causality of Success: The critical advantage of DMDHEU is its five-membered imidazolidinone ring, which provides immense structural rigidity and steric hindrance[4]. Once the crosslink is formed, the cyclic backbone shields the ether linkages from hydrolytic attack. Consequently, DMDHEU maintains high crease recovery angles (CRA) over repeated wash cycles and exhibits significantly lower formaldehyde emissions compared to linear ureas[5].

Pathway Visualization

G Cellulose Cellulose Chains + Crosslinker Catalyst Acid Catalysis (MgCl2) + Heat (150°C) Cellulose->Catalyst BMMU 1,3-Bis(methoxymethyl)urea (Linear) Catalyst->BMMU DMDHEU DMDHEU (Cyclic) Catalyst->DMDHEU LinearLink Linear Ether Crosslink (Sterically Exposed) BMMU->LinearLink Transetherification CyclicLink Cyclic Imidazolidinone Crosslink (Sterically Shielded) DMDHEU->CyclicLink Condensation Hydrolysis Rapid Hydrolysis High Formaldehyde Release Loss of Crease Recovery LinearLink->Hydrolysis Laundering / Moisture Stable Hydrolytic Stability Low Formaldehyde Release Durable Press Maintained CyclicLink->Stable Laundering / Moisture

Figure 1: Divergent crosslinking pathways and hydrolytic stability of BMMU vs. DMDHEU in textiles.

Comparative Performance Data

The following table synthesizes quantitative performance metrics for cotton fabrics treated with equivalent concentrations of BMMU and DMDHEU under standard pad-dry-cure conditions.

Performance Metric1,3-Bis(methoxymethyl)urea (BMMU)DMDHEU
Chemical Structure Linear etherified ureaCyclic imidazolidinone derivative
Initial Crease Recovery Angle (CRA) High (~240° - 250°)High (~250° - 260°)
CRA After 5 Launderings Poor (Rapid loss due to hydrolysis)Excellent (Maintains >235°)
Formaldehyde Release (AATCC 112) High (>500 ppm)Low (<75 ppm, ultra-low if methylated)
Tensile Strength Retention ~50-60%~40-50% (Slightly lower due to rigid, permanent crosslinks)
Primary Application Wood treatment, polymer organocatalysisIndustry-standard textile durable press

Self-Validating Experimental Protocol: Pad-Dry-Cure Workflow

To objectively evaluate the crease recovery performance and hydrolytic stability of these two agents, researchers must execute the following self-validating Pad-Dry-Cure protocol. This system is designed with internal quality control checkpoints to ensure that any failure in crosslinking is immediately identifiable.

Materials & Reagents
  • Substrate: 100% bleached, desized, and scoured woven cotton fabric.

  • Crosslinkers: DMDHEU (e.g., Fixapret CP) and BMMU solutions.

  • Catalyst: Magnesium chloride hexahydrate (

    
    ).
    
  • Wetting Agent: Non-ionic surfactant (e.g., Triton X-100).

Step-by-Step Methodology

Step 1: Padding (Impregnation)

  • Action: Prepare an aqueous bath containing 60 g/L of the respective crosslinker, 18 g/L

    
     catalyst, and 1 g/L wetting agent[6]. Submerge the fabric and pass it through a laboratory padding mangle. Adjust the nip pressure to achieve a 75% Wet Pick-Up (WPU).
    
  • Mechanistic Rationale: The wetting agent ensures uniform penetration into the fiber core. A strict 75% WPU ensures that the exact molar concentration of the crosslinker is deposited uniformly, preventing localized embrittlement.

Step 2: Drying

  • Action: Pin the fabric to a stenter frame and dry at 110°C for 3 minutes[6].

  • Mechanistic Rationale: This step purely evaporates the water phase. Keeping the temperature below 120°C prevents premature crosslinking (surface resinification), which would cause severe abrasion loss without improving internal crease recovery.

Step 3: Curing

  • Action: Transfer the dried fabric to a curing oven at 150°C for 3 minutes.

  • Mechanistic Rationale: At 150°C, the

    
     acts as a Lewis acid, lowering the activation energy required for the transetherification (BMMU) or condensation (DMDHEU) reactions. This drives the covalent bonding between the crosslinker and the cellulose hydroxyls.
    

Step 4: Afterwashing

  • Action: Wash the cured fabric at 50°C with a mild detergent, followed by rinsing and air drying.

  • Mechanistic Rationale: Removes unreacted crosslinker and catalyst residues, which is critical for accurate formaldehyde release testing.

System Validation & Quality Control

To validate the integrity of the experiment, perform the following analytical checks:

  • Add-on % Verification: Weigh the fabric before padding and after curing/washing. A successful crosslinking should yield a dry add-on weight of 4-6%. If the add-on is <2%, the curing temperature was too low, or the catalyst failed.

  • AATCC Test Method 66 (Wrinkle Recovery): Measure the CRA of the fabric. A properly cured DMDHEU sample must exceed 240° (warp + weft).

  • Hydrolytic Stress Test: Subject the fabrics to 5 standard home laundering cycles. Measure the CRA again. If the BMMU sample's CRA drops by >30% while the DMDHEU sample remains stable, the structural causality of cyclic vs. linear stability is successfully validated[2].

Conclusion

While 1,3-Bis(methoxymethyl)urea (BMMU) offers a high initial crease recovery angle, its linear structure dooms it to rapid hydrolytic degradation, rendering it unsuitable for modern durable press textiles[2]. It remains relevant primarily in wood impregnation and specific polymer syntheses[1]. Conversely, the cyclic architecture of DMDHEU provides the steric shielding necessary for long-term hydrolytic stability, cementing its status as the authoritative industry standard for easy-care textile finishing[6].

References

1.6 - Iris Publishers[6] 2.1 - Benchchem[1] 3. 5 - Textile Today[5] 4. - Cellulose Chemistry and Technology 5.2 - Google Patents[2] 6.4 - Tekstilec[4] 7.3 - ResearchGate[3]

Sources

An In-Depth Technical Guide: Thermal Analysis (TGA/DSC) of 1,3-Bis(methoxymethyl)urea Cured Resins vs. Industry Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Formulation Chemists Focus: Mechanistic causality, comparative thermal profiling, and self-validating analytical protocols.

Introduction & Mechanistic Causality

1,3-Bis(methoxymethyl)urea (BMMU) is a highly versatile, bifunctional crosslinking agent utilized extensively in the formulation of thermosetting resins, advanced coatings, and cellulosic surface treatments[1]. Unlike its non-alkylated counterpart, 1,3-bis(hydroxymethyl)urea (DMU), the methoxymethyl groups in BMMU provide superior shelf stability by preventing premature polycondensation at room temperature. However, this stability necessitates precise thermal and catalytic conditions to initiate the crosslinking mechanism.

The Causality of Curing and Degradation

The curing of BMMU is driven by an acid-catalyzed transetherification reaction. When heated in the presence of a proton donor (e.g., p-toluenesulfonic acid), the methoxy oxygen is protonated. This leads to the elimination of methanol and the formation of a resonance-stabilized carbocation[1]. This electrophilic species subsequently undergoes nucleophilic attack by the hydroxyl, carboxyl, or amide groups of the base polymer, forming a robust, covalently crosslinked network[2].

Understanding this chemical causality is critical for thermal analysis:

  • DSC (Differential Scanning Calorimetry): Captures the exothermic heat flow generated by the formation of these new covalent bonds. The onset and peak temperatures dictate the optimal curing window[3].

  • TGA (Thermogravimetric Analysis): Quantifies the mass loss associated with the volatilization of the reaction byproduct (methanol) during curing, followed by the high-temperature cleavage of the resulting methylene and ether bridges during thermal degradation[4].

Experimental Workflow & Logic

To ensure data integrity, thermal analysis must be approached as a self-validating system. The workflow below illustrates the logical progression from sample preparation through kinetic modeling, highlighting the built-in validation steps required to eliminate analytical artifacts.

Workflow cluster_DSC DSC: Cure Kinetics cluster_TGA TGA: Thermal Stability Formulation Resin Formulation (Polymer + BMMU + Catalyst) Prep Sample Conditioning (Vacuum Dry, 60°C) Formulation->Prep DSC_Dyn Dynamic DSC (10°C/min) Prep->DSC_Dyn TGA_N2 Inert TGA (N2) (25-800°C) Prep->TGA_N2 TGA_Air Oxidative TGA (Air) (25-800°C) Prep->TGA_Air DSC_Iso Isothermal DSC (Hold at T_peak) DSC_Dyn->DSC_Iso Extract T_peak DSC_Val Validation: Reheat (Verify no residual exotherm) DSC_Iso->DSC_Val Confirm Cure Analysis Kinetic Modeling (Activation Energy Extraction) DSC_Val->Analysis TGA_Val Validation: Blank Run (Correct for buoyancy) TGA_N2->TGA_Val TGA_Air->TGA_Val TGA_Val->Analysis

Fig 1: Self-validating TGA/DSC workflow for analyzing BMMU-cured thermosetting resins.

Comparative Thermal Analysis: BMMU vs. Industry Alternatives

To objectively evaluate BMMU, we must benchmark its thermal performance against two primary industrial alternatives:

  • HMMM (Hexamethoxymethylmelamine): A premium triazine-based crosslinker known for exceptional thermal stability but requiring higher curing temperatures[4].

  • DMU (1,3-Bis(hydroxymethyl)urea): A highly reactive urea derivative that cures rapidly but suffers from lower thermal stability and higher formaldehyde emissions[5].

Table 1: Comparative DSC Curing Kinetics

Conditions: Base polyol blended with 20 wt% crosslinker, catalyzed with 1 wt% p-Toluenesulfonic acid (p-TSA).

CrosslinkerReactive GroupCure Onset Temp (

)
Peak Exotherm (

)
Shelf Life (25°C)
BMMU Methoxymethyl~110 °C135 - 145 °CExcellent (Requires heat/acid)
HMMM Methoxymethyl (Triazine)~135 °C150 - 170 °CExcellent
DMU Hydroxymethyl~80 °C100 - 115 °CPoor (Prone to self-condensation)

Causality Insight: The hydroxymethyl groups in DMU are highly susceptible to premature polycondensation, leading to a low


 but poor shelf life. BMMU strikes an optimal balance; its methoxymethyl groups require a higher activation energy to initiate methanol elimination, ensuring stability until the thermal threshold is crossed[3].
Table 2: Comparative TGA Degradation Profile

Conditions: Fully cured resin films, heated at 10 °C/min in an inert Nitrogen (


) atmosphere.
Crosslinker5% Weight Loss (

)
Peak Degradation (

)
Primary Degradation MechanismChar Yield (600°C)
BMMU ~220 °C310 - 330 °CCleavage of methylene/ether bridges~10 - 15%
HMMM ~280 °C350 - 380 °CTriazine ring breakdown~20 - 25%
DMU ~180 °C270 - 290 °CEarly formaldehyde release< 10%

Causality Insight: HMMM outperforms BMMU in ultimate thermal stability due to its rigid, aromatic triazine ring, which resists thermal scission better than BMMU's linear urea backbone[6]. However, BMMU provides a more flexible crosslinked network, making it preferable for substrates that require dimensional flexibility (e.g., textiles and flexible packaging).

Self-Validating Experimental Protocols

To generate trustworthy, publication-quality data, researchers must employ protocols that actively control for artifacts. The following methodologies are designed as self-validating systems.

Protocol A: DSC Cure Kinetics & Validation

Objective: Determine the activation energy and optimal curing temperature of the BMMU-resin system without interference from solvent evaporation.

  • Sample Pre-treatment (Critical Step): Dry the formulated resin sample (5-10 mg) at 60°C under a high vacuum for 24 hours.

    • Causality: This eliminates residual moisture and unreacted free formaldehyde[1]. If omitted, the endothermic evaporation of these volatiles will mask the exothermic curing peak, leading to artificially low enthalpy (

      
      ) calculations.
      
  • Dynamic Heating Run: Seal the dried sample in an aluminum hermetic pan. Heat from 25°C to 250°C at a rate of 10°C/min under a 50 mL/min

    
     purge. Record the 
    
    
    
    and
    
    
    of the exothermic curing event.
  • Self-Validation (The Reheat Cycle): Rapidly quench the sample back to 25°C at 50°C/min, then perform a second dynamic heating run identical to the first.

    • Validation Logic: True thermosetting crosslinking is an irreversible chemical reaction. If the exothermic peak appears again during the second run, the initial peak was likely a reversible physical transition (e.g., melting or crystallization) or the cure was incomplete. A flat baseline (with a visible shift in the glass transition temperature,

      
      ) confirms a successful, complete cure[3].
      
Protocol B: TGA Thermal Degradation & Validation

Objective: Accurately map the thermal breakdown of the cured BMMU network.

  • Blank Subtraction (Self-Validation): Before analyzing the sample, run an empty alumina crucible through the exact temperature profile (25°C to 800°C at 10°C/min).

    • Validation Logic: At high temperatures, changes in gas density alter the buoyant force on the crucible, causing an apparent (but false) mass gain. Subtracting this blank baseline ensures the recorded mass loss is purely chemical degradation.

  • Inert Degradation Analysis: Load 10-15 mg of the fully cured resin (validated via Protocol A) into the crucible. Heat from 25°C to 800°C at 10°C/min under a 60 mL/min

    
     purge.
    
  • Mechanistic Mapping: Analyze the derivative thermogravimetry (DTG) curve. For BMMU, expect a minor mass loss stage around 150-200°C (release of trapped methanol/water from late-stage condensation) and a major peak around 310-330°C corresponding to the catastrophic scission of the urea-formaldehyde methylene linkages[2].

References

  • 1,3-Bis(methoxymethyl)
  • In-Depth Technical Guide to the Thermal Degradation of Hexamethoxymethylmelamine (HMMM)
  • Source: Journal of Thermal Analysis and Calorimetry (via ResearchGate)
  • Urea-formaldehyde resin structure formation under alkaline condition: a quantitative 13 C-NMR study Source: ResearchGate URL

Sources

Formaldehyde Content Testing in 1,3-Bis(methoxymethyl)urea Commercial Grades: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Mechanistic Reality of BMMU and Formaldehyde Release

Hydrolysis BMMU 1,3-Bis(methoxymethyl)urea (Stable Etherified Form) Intermediate 1,3-Bis(hydroxymethyl)urea (Transient Intermediate) BMMU->Intermediate Ether Cleavage Methanol Methanol (Byproduct) BMMU->Methanol Released H2O H2O / H+ (Hydrolysis) H2O->Intermediate Formaldehyde Free Formaldehyde (Toxic Release) Intermediate->Formaldehyde De-methylolation Urea Urea (Base Compound) Intermediate->Urea

Fig 1: Mechanistic pathway of 1,3-Bis(methoxymethyl)urea hydrolysis releasing formaldehyde.

Comparative Analysis of Commercial Grades & Alternatives

Not all crosslinking agents—nor all grades of BMMU—perform equally. Technical grade BMMU often contains unreacted precursors (like dimethylolurea) that artificially inflate free formaldehyde levels. When comparing BMMU to industry-standard agents like [[1]]() or zero-formaldehyde alternatives like BTCA (Butanetetracarboxylic acid), researchers must balance crosslinking efficiency against toxicity profiles.

Table 1: Experimental Performance and Formaldehyde Release Comparison

Crosslinking AgentFree/Hydrolyzed HCHO (mg/kg)*Crosslinking Efficiency**Primary Application
BMMU (High Purity, >98%) < 20 mg/kgHighPharmaceuticals, Advanced Polymers
BMMU (Technical Grade) 75 - 150 mg/kgModerate to HighIndustrial Resins, Wood Adhesives
DMDHEU 30 - 50 mg/kgVery HighTextile Anti-Wrinkle Finishing
BTCA (Zero-HCHO) 0 mg/kg (Not Detectable)Moderate (Requires Catalyst)Eco-friendly Textiles

*Values derived via ISO 14184-1 water extraction method. **Measured via relative structural integrity/wrinkle recovery angle in standardized cellulosic matrices.

Analytical Methodologies for Formaldehyde Testing

Selecting the correct analytical method depends entirely on the sample matrix and the required limit of detection (LOD).

  • The Nash Method (ISO 14184-1) : This colorimetric approach utilizes acetylacetone to react with formaldehyde via the Hantzsch reaction, forming a yellow lutidine derivative . It is the global standard for textiles and bulk polymers, effective for concentrations between 16 mg/kg and 3,500 mg/kg .

  • The DNPH-HPLC Method : For submicromolar sensitivity (LOD ~0.1 µM) or complex pharmaceutical matrices where UV-Vis absorbance is obstructed by sample turbidity, derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC separation is required .

Workflow Sample BMMU Commercial Sample (Textile/Polymer Matrix) Extraction Water Extraction (40°C) ISO 14184-1 Sample->Extraction Split Aliquot Split Extraction->Split Nash Nash Reagent Derivatization (Acetylacetone + NH4OAc, 40°C) Split->Nash High/Med Conc. DNPH DNPH Derivatization (Acidic Media, 40°C) Split->DNPH Trace Conc. / Complex Matrix UVVis UV-Vis Spectrophotometry (Absorbance at 412 nm) Nash->UVVis 3,5-diacetyl-1,4-dihydrolutidine HPLC HPLC-UV Analysis (Absorbance at 355 nm) DNPH->HPLC DNPH-Formaldehyde Hydrazone Data Quantification vs Calibration Curve (Self-Validating System) UVVis->Data HPLC->Data

Fig 2: Comparative analytical workflow for formaldehyde detection using Nash and DNPH methods.

Self-Validating Experimental Protocols

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols cannot merely be a list of steps; they must be self-validating systems that prove their own accuracy during execution.

Protocol A: Modified ISO 14184-1 (Nash Method) for Bulk BMMU Resins

This protocol is optimized for determining free and easily hydrolyzed formaldehyde in commercial BMMU applications .

  • Step 1: Water Extraction. Accurately weigh 1.00 g of the BMMU-treated sample. Submerge in 100 mL of Grade 3 water and incubate in a water bath at exactly 40°C for 60 minutes.

    • Causality: 40°C is specifically chosen to simulate human body/skin temperature. This extracts the bio-available formaldehyde without providing enough thermal energy to artificially degrade the stable BMMU ether backbone .

  • Step 2: Derivatization. Filter the extract. Mix 5.0 mL of the filtrate with 5.0 mL of Nash Reagent (150 g ammonium acetate, 3 mL glacial acetic acid, and 2 mL acetylacetone per liter) . Incubate at 40°C for 30 minutes, then cool to room temperature.

  • Step 3: Spectrophotometric Detection. Measure the absorbance of the yellow solution at 412 nm against a reagent blank .

  • Step 4: Self-Validation (Matrix Spike). Concurrently run a duplicate sample spiked with a known 20 µg/mL formaldehyde standard.

    • Trustworthiness Check: If the spike recovery falls outside the 90%–110% range, the sample matrix is chemically interfering with the Hantzsch reaction, and you must default to Protocol B.

Protocol B: DNPH-HPLC Method for Trace Pharmaceutical Analysis

When testing high-purity BMMU grades for pharmaceutical applications, submicromolar sensitivity is non-negotiable .

  • Step 1: Internal Standard Addition. Spike the raw sample with a known concentration of butyraldehyde.

    • Causality: Butyraldehyde acts as an internal standard. Because it is an aliphatic aldehyde not native to BMMU, it will derivatize similarly to formaldehyde, allowing you to mathematically correct for any extraction losses or HPLC injection volume errors.

  • Step 2: Acidic Derivatization. Extract the sample in an acidic DNPH solution (pH ~3.0). Incubate at 40°C for 60 minutes.

    • Causality: The acidic environment is required to catalyze the formation of the DNPH-formaldehyde hydrazone chromophore. However, strict temperature control is paramount to prevent the acid from aggressively hydrolyzing the BMMU polymer during the assay .

  • Step 3: Chromatographic Separation. Inject 20 µL into an HPLC equipped with a C18 reversed-phase column. Use an isocratic mobile phase of 60:40 Acetonitrile:Water. Monitor UV absorbance at 355 nm .

  • Step 4: Self-Validation (Peak Resolution). Ensure the chromatographic resolution (Rs) between the formaldehyde-DNPH peak and the internal standard peak is ≥ 2.0. This guarantees that matrix impurities are not co-eluting and artificially inflating the formaldehyde quantification.

Conclusion

While 1,3-Bis(methoxymethyl)urea offers superior structural stability compared to un-etherified urea-formaldehyde resins, the potential for formaldehyde release remains a critical quality attribute. High-purity commercial grades drastically reduce this risk, but empirical verification is mandatory. By implementing self-validating protocols—relying on the Nash method for bulk industrial screening and DNPH-HPLC for trace pharmaceutical analysis—researchers can ensure absolute analytical integrity and product safety.

References

  • [2] "ISO 14184: Navigating Formaldehyde Standards for Textiles", QIMA. URL:[Link]

  • [3] "ISO 14184-1:2011 Textiles — Determination of formaldehyde — Part 1: Free and hydrolysed formaldehyde (water extraction method)", iTeh Standards. URL:[Link]

  • [1] "Method for producing wood-base materials (EP1858678B1)", Google Patents. URL:

  • [4] "Determination of Submicromolar Concentrations of Formaldehyde by Liquid Chromatography", American Chemical Society. URL:[Link]

Sources

assessing biodegradability of 1,3-Bis(methoxymethyl)urea byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Biodegradability of 1,3-Bis(methoxymethyl)urea (BMMU) Byproducts: A Comparative Guide

As sustainability mandates reshape chemical manufacturing, evaluating the environmental fate of crosslinking agents is no longer optional—it is a regulatory imperative. is a highly versatile urea derivative utilized extensively in polymer science, particularly for synthesizing biodegradable aliphatic polyesters and formulating advanced wood surface treatments[1].

While BMMU enhances durability and dimensional stability in end-products, its post-use environmental profile requires rigorous assessment. This guide objectively compares the biodegradability of BMMU and its byproducts against traditional alternatives, providing actionable experimental methodologies for drug development professionals and environmental scientists.

Mechanistic Overview of Byproduct Generation

To assess biodegradability, we must first understand the degradation pathway. Unlike its non-etherified precursor, 1,3-Bis(hydroxymethyl)urea (DMU), BMMU features ether linkages that provide enhanced stability during storage and formulation. However, under environmental aqueous conditions, BMMU undergoes a progressive hydrolysis cascade. The cleavage of the ether linkage results in the formation of methanol, followed by de-methylolation to release [1].

BMMU_Pathway BMMU 1,3-Bis(methoxymethyl)urea (BMMU) Hydrolysis Aqueous Hydrolysis (Acid/Base Catalyzed) BMMU->Hydrolysis Methanol Methanol (Readily Biodegradable) Hydrolysis->Methanol Ether Cleavage Intermediate Hydroxymethyl Intermediates Hydrolysis->Intermediate Formaldehyde Formaldehyde (Toxic / Co-metabolized) Intermediate->Formaldehyde De-methylolation Urea Urea (Readily Biodegradable) Intermediate->Urea

Degradation pathway of BMMU into its primary byproducts via aqueous hydrolysis.

Comparative Biodegradability Profiling

When assessing the environmental fate of crosslinking agents, the degradation kinetics of their byproducts dictate their classification under standard regulatory frameworks. The table below compares the biodegradability profiles of BMMU against the industry-standard DMU and a modified Dimethyloldihydroxyethyleneurea (DMDHEU) alternative.

Crosslinking AgentPrimary Hydrolysis Byproducts28-Day Biodegradation (% ThOD)10-Day Window Met?Microbial Toxicity Risk (Sludge)
1,3-Bis(methoxymethyl)urea (BMMU) Urea, Methanol, Formaldehyde~72%YesLow to Moderate (Controlled release)
1,3-Bis(hydroxymethyl)urea (DMU) Urea, Formaldehyde95-98%YesHigh (Rapid burst release)
Modified DMDHEU Imidazolidinone derivatives, Methanol< 50%NoLow (Stable cyclic structure)
Causality in Microbial Toxicity

The stark difference in the microbial toxicity risk between BMMU and DMU lies in their hydrolysis kinetics. DMU is highly unstable and rapidly decomposes to release formaldehyde[2]. In a closed biological system, this burst release can easily exceed the biocidal threshold of the microbial inoculum, inhibiting cellular respiration and artificially skewing biodegradability data.

Conversely, the etherified structure of BMMU throttles the release of formaldehyde. This controlled kinetic release allows the activated sludge consortium to utilize the readily biodegradable methanol and urea as primary carbon sources while safely co-metabolizing the formaldehyde into formate and ultimately CO₂ without experiencing acute toxicity shock.

Experimental Methodology: OECD 301F Manometric Respirometry

To accurately capture the biodegradation of BMMU and its volatile byproducts (specifically methanol and formaldehyde), the test is the gold standard[3]. Unlike the Dissolved Organic Carbon (DOC) Die-Away test (OECD 301A), which can lose volatile intermediates to the headspace, the 301F method operates in a sealed respirometer, measuring absolute oxygen consumption[4].

OECD301F Sludge 1. Inoculum Prep (Activated Sludge) Setup 2. Vessel Setup (Medium + BMMU) Sludge->Setup Absorber 3. CO2 Absorption (NaOH in Headspace) Setup->Absorber Monitor 4. Manometric O2 Monitoring (28 Days) Absorber->Monitor Analysis 5. ThOD Calculation & Validation Monitor->Analysis

Workflow for OECD 301F Manometric Respirometry testing of volatile byproducts.

Self-Validating Protocol

To ensure data integrity, the following protocol incorporates internal validation mechanisms to rule out false negatives caused by byproduct toxicity.

  • Inoculum Preparation : Harvest activated sludge from a municipal wastewater treatment plant (predominantly domestic sewage). Wash and aerate the sludge to deplete endogenous carbon sources, standardizing the concentration to 30 mg suspended solids/L[3].

  • Test Vessel Setup : Prepare the mineral dilution water containing essential nutrients (phosphates, magnesium, calcium, iron)[3]. Introduce BMMU to achieve a standard test concentration of 100 mg/L[3].

  • Control & Validation Implementation :

    • Blank Control: Mineral medium + inoculum (measures baseline endogenous respiration).

    • Reference Control: Mineral medium + inoculum + Sodium Benzoate (validates sludge viability; must reach >60% degradation within 14 days)[5].

    • Toxicity Control: Mineral medium + inoculum + BMMU + Sodium Benzoate (ensures BMMU byproducts are not acutely toxic to the sludge; must reach >25% degradation within 14 days)[5].

  • Respirometer Assembly : Place a carbon dioxide absorption pellet (e.g., concentrated NaOH) in the headspace of each flask[3]. Seal the vessels and attach the manometric measuring heads (e.g., OxiTop® system)[3].

  • Continuous Monitoring : Incubate the vessels in the dark at a constant 22 ± 1°C with continuous stirring[3]. The microbial oxidation of BMMU byproducts consumes O₂ and produces CO₂. The NaOH absorbs the CO₂, creating a measurable pressure drop directly proportional to oxygen uptake[4].

  • Data Interpretation : Calculate the Biochemical Oxygen Demand (BOD) daily. Compare the cumulative BOD against the Theoretical Oxygen Demand (ThOD) of BMMU to determine the percentage of biodegradation[6]. To pass as "readily biodegradable," the substance must achieve ≥60% ThOD removal within a 10-day window[7].

Conclusion

The structural etherification of BMMU fundamentally alters its environmental degradation profile compared to traditional hydroxymethyl ureas. By employing robust, self-validating methodologies like the OECD 301F protocol, researchers can accurately quantify the biodegradability of its complex byproduct matrix, ensuring that advanced polymer formulations meet stringent global sustainability standards without compromising the viability of environmental microbial ecosystems.

References

  • Test No. 301: Ready Biodegradability Source: Organisation for Economic Co-operation and Development (OECD) URL:[Link]

  • OECD 301/310: Ready Biodegradability Tests Source: ibacon GmbH URL:[Link]

  • Manometric respiration tests according to OECD 301F with the OxiTop® Control measuring system under GLP conditions Source: Xylem Analytics URL:[Link]

Sources

Safety Operating Guide

Essential Protective Measures for Handling 1,3-Bis(methoxymethyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive guide to personal protective equipment (PPE) for researchers and laboratory professionals engaged in drug development and scientific research.

When handling 1,3-Bis(methoxymethyl)urea, a compound utilized in various chemical syntheses, the paramount consideration is the implementation of rigorous safety protocols to mitigate potential hazards. This guide provides an in-depth analysis of the requisite personal protective equipment (PPE), operational procedures for its use, and appropriate disposal methods, ensuring the well-being of laboratory personnel and the integrity of research.

Understanding the Risks: Hazard Identification

1,3-Bis(methoxymethyl)urea is classified as a substance that can cause skin irritation and serious eye damage.[1][2] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the hazard statements H315 (Causes skin irritation) and H318 (Causes serious eye damage).[2] Therefore, the primary focus of PPE is to prevent direct contact with the skin and eyes.

Core Personal Protective Equipment (PPE) Requirements

A foundational PPE ensemble is mandatory for all personnel handling 1,3-Bis(methoxymethyl)urea, irrespective of the scale of the procedure. This core set of equipment provides a baseline of protection against the primary hazards of the compound.

  • Eye and Face Protection: Given the risk of serious eye damage, chemical safety goggles are the minimum requirement.[3] In situations with a higher risk of splashing, such as when transferring large volumes or working with heated solutions, a face shield worn over safety goggles is essential for comprehensive protection of the entire face.[3][4] All eye and face protection must meet the ANSI Z87.1 standard.[3]

  • Hand Protection: Chemically resistant gloves are crucial to prevent skin contact.[2][5] Nitrile gloves are a suitable option for incidental contact. For prolonged handling or immersion, it is advisable to consult the glove manufacturer's chemical resistance guide to select a glove with a longer breakthrough time. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.

  • Protective Clothing: A flame-resistant laboratory coat is required to protect against splashes and spills.[3] The lab coat should be fully buttoned to provide maximum coverage. For tasks with a significant risk of exposure, consider the use of a chemical-resistant apron over the lab coat. It is also important to wear long pants and closed-toe shoes to ensure no skin is exposed.[3]

Respiratory Protection: When is it Necessary?

While 1,3-Bis(methoxymethyl)urea is not classified as a respiratory irritant under normal handling conditions, certain procedures may generate aerosols or dusts. In such cases, or if working in a poorly ventilated area, respiratory protection may be warranted.

  • Engineering Controls First: The primary approach to mitigating airborne contaminants is through the use of engineering controls, such as a chemical fume hood.[6]

  • Respirator Selection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator should be used.[7][8] The type of respirator will depend on the potential concentration of airborne particles. For most applications, a particulate respirator (e.g., N95) may be sufficient.[8] In situations with higher potential exposures, a more protective respirator, such as a powered air-purifying respirator (PAPR), might be necessary.[7] A comprehensive respiratory protection program, including fit testing and training, is essential when respirators are required.[4]

The following table summarizes the recommended PPE for different laboratory scenarios involving 1,3-Bis(methoxymethyl)urea:

ScenarioEye/Face ProtectionHand ProtectionProtective ClothingRespiratory Protection
Benchtop work (small quantities, low splash potential) Chemical safety gogglesNitrile glovesFlame-resistant lab coat, long pants, closed-toe shoesGenerally not required with adequate ventilation
Solution preparation and transfers (moderate splash potential) Chemical safety goggles and face shieldChemically resistant gloves (e.g., nitrile)Flame-resistant lab coat, chemical-resistant apron, long pants, closed-toe shoesNot required in a fume hood
Heating or generating aerosols/dusts Chemical safety goggles and face shieldChemically resistant glovesFlame-resistant lab coat, chemical-resistant apron, long pants, closed-toe shoesRequired (e.g., N95 respirator or PAPR) if not in a fume hood

Procedural Guidance: Donning, Doffing, and Disposal

The effectiveness of PPE is contingent upon its proper use. The following step-by-step protocols for donning and doffing PPE are critical to prevent cross-contamination and exposure.

Donning PPE Workflow

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect PPE for damage Gown 1. Don Gown/Lab Coat Inspect->Gown Mask 2. Don Mask/Respirator Gown->Mask Goggles 3. Don Goggles/Face Shield Mask->Goggles Gloves 4. Don Gloves Goggles->Gloves caption Figure 1: PPE Donning Sequence

Caption: A visual guide to the correct sequence for putting on personal protective equipment.

Doffing PPE Workflow

The removal of PPE is a critical step where cross-contamination can easily occur. A deliberate and careful approach is necessary.

PPE_Doffing_Workflow cluster_doffing Doffing Sequence cluster_hygiene Final Step Gloves 1. Remove Gloves Gown 2. Remove Gown/Lab Coat Gloves->Gown Goggles 3. Remove Goggles/Face Shield Gown->Goggles Mask 4. Remove Mask/Respirator Goggles->Mask Wash Wash Hands Thoroughly Mask->Wash caption Figure 2: PPE Doffing Sequence

Caption: A visual guide to the correct sequence for removing personal protective equipment to prevent contamination.

Disposal of Contaminated PPE

All disposable PPE that has been in contact with 1,3-Bis(methoxymethyl)urea should be considered contaminated waste.

  • Segregation: Immediately place used gloves, disposable aprons, and other contaminated items in a designated, labeled hazardous waste container.[5]

  • Container Management: Ensure the hazardous waste container is kept closed when not in use.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local and national regulations.[9][10]

Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][11] Seek prompt medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[8] If skin irritation develops or persists, seek medical advice.[6]

  • Inhalation: If fumes or dusts are inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[8]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[8]

By adhering to these guidelines, researchers and laboratory professionals can handle 1,3-Bis(methoxymethyl)urea with a high degree of safety, minimizing the risk of exposure and ensuring a secure research environment.

References

  • PubChem. 1,3-Bis(methoxymethyl)urea. National Center for Biotechnology Information. [Link]

  • Dyno Nobel. (2025, May 1).
  • Morton Smith-Dawe. (2025, April 29).
  • Sigma-Aldrich. (2025, September 13).
  • TCI Chemicals. (2025, April 11).
  • Fisher Scientific Chemicals, Inc.
  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Azomures. (2024, June 5).
  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]

  • 3M. Respiratory Protection Guidance for Hazardous Drug Handling.fm.
  • Pharma Excipients.
  • Swancorp. UREA (UREA).
  • Infinity Galaxy. Urea MSDS.
  • Agrico Canada. (2017, February 21).
  • BioSpectra, Inc. Urea SDS.
  • ChemicalBook. (2026, January 17). 1,3-Bis(trimethylsilyl)
  • Agrico Sales.
  • Centers for Disease Control and Prevention. (2017, April 10). Industrial Hygiene Characterization of Urea Formaldehyde & Polyurethane Foam Insulation (83-108). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.